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1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne Documentation Hub

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  • Product: 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne
  • CAS: 654643-84-2

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne: A Rigid-Flexible-Rigid Scaffold

Executive Summary In the realm of advanced materials and complex pharmacophore synthesis, molecular scaffolds that precisely balance conformational rigidity with controlled flexibility are highly sought after. 1,8-Bis(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and complex pharmacophore synthesis, molecular scaffolds that precisely balance conformational rigidity with controlled flexibility are highly sought after. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS No. 654643-84-2)[1] is a specialized bis-enyne that perfectly exemplifies this paradigm. Designed as a "Rigid-Flexible-Rigid" (R-F-R) architecture, this molecule features a flexible tetramethylene core flanked by highly rigid, conformationally locked cyclohexenyl-alkyne end-caps.

This technical guide deconstructs the physical properties, conformational dynamics, and synthetic methodologies associated with this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions, providing actionable, self-validating protocols and mechanistic insights for researchers utilizing this scaffold in macrocyclic synthesis, liquid crystal design, and transition-metal-catalyzed cycloadditions.

Chemical Architecture and Physical Properties

The topology of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is defined by three distinct structural domains, each engineered for a specific physicochemical purpose:

  • The Flexible Core: The central 1,7-octadiyne-derived tetramethylene spacer (-(CH2)4-) provides rotational freedom. This allows the molecule to fold upon itself during intramolecular reactions or extend fully (~6.5 Å) when acting as a twin-mesogen in liquid crystalline phases.

  • The Conjugated Linker: The internal alkynes are directly conjugated with the cyclohexene double bonds. This bis-enyne system is highly reactive toward transition-metal-catalyzed transformations, such as the Pauson-Khand reaction or acyclic diene metathesis (ADMET).

  • The Conformational Lock: The 4-tert-butyl group on the cyclohexene ring acts as a thermodynamic anchor. Due to its massive steric bulk (A-value > 4.5 kcal/mol), the tert-butyl group strongly prefers the equatorial position[2]. This effectively locks the cyclohexene ring into a single, predictable half-chair conformation, preventing ring inversion and ensuring high diastereoselectivity in downstream reactions.

Quantitative Data Summary
PropertyValue
Chemical Name 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne
CAS Registry Number 654643-84-2
Molecular Formula C28H42
Molecular Weight 378.64 g/mol
Structural Topology Rigid-Flexible-Rigid (Bis-Enyne)
Estimated LogP ~8.5 (Highly Lipophilic)
Conformational Anchor Equatorial 4-tert-butyl group

Synthesis and Retrosynthetic Analysis

The most efficient and scalable route to this scaffold is a double Sonogashira cross-coupling between 1,7-octadiyne and two equivalents of 1-bromo-4-tert-butylcyclohexene. The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the robust formation of sp2-sp carbon-carbon bonds under mild conditions[3].

Workflow SM1 1,7-Octadiyne (Flexible Core) Cat Pd(PPh3)4 / CuI DIPA, RT SM1->Cat SM2 1-Bromo-4-tert-butylcyclohexene (Rigid End-Cap, 2 eq) SM2->Cat Prod 1,8-Bis(4-tert-butyl-1-cyclohexenyl) -1,7-octadiyne Cat->Prod Sonogashira Cross-Coupling

Synthetic workflow for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne.

Mechanistic Insights: Causality in Experimental Choices

In the synthesis of bis-enynes, the primary competing side reaction is the Glaser-Hay oxidative homocoupling of the terminal alkyne. To suppress this, the protocol mandates strict anaerobic conditions. The choice of diisopropylamine (DIPA) over standard triethylamine is deliberate; DIPA's increased steric bulk minimizes unwanted nucleophilic attack on the palladium intermediate, while its basicity is perfectly tuned to deprotonate the alkyne-copper complex, driving the transmetalation step forward[4].

Applications in Materials Science and Drug Discovery

The R-F-R topology is highly valuable in the synthesis of complex polycyclic systems. Specifically, the bis-enyne termini are ideal substrates for the Pauson-Khand reaction —a [2+2+1] cycloaddition utilizing dicobalt octacarbonyl (Co2(CO)8) and carbon monoxide to yield bis-cyclopentenones.

Because the tert-butyl group locks the cyclohexene conformation[2], the cobalt complex coordinates to the enyne with predictable facial selectivity. This transforms the linear 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne into a highly complex, stereochemically defined 3D molecular architecture, useful as a rigid core for Metal-Organic Frameworks (MOFs) or multivalent drug scaffolds.

Pathway Substrate Bis-Enyne Scaffold (CAS: 654643-84-2) Reagents Co2(CO)8, CO gas Thermal or NMO promoter Substrate->Reagents Product Bis-Tricyclic Cyclopentenone (Complex 3D Scaffold) Reagents->Product Double Pauson-Khand Cycloaddition

Double Pauson-Khand cycloaddition transforming the bis-enyne into a 3D scaffold.

Experimental Protocols: Self-Validating Synthesis

To ensure scientific integrity and reproducibility, the following Sonogashira coupling protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to verify reaction progression.

Step 1: Preparation & Degassing
  • Charge a flame-dried Schlenk flask with 1-bromo-4-tert-butylcyclohexene (2.1 equivalents) and diisopropylamine (DIPA, 0.2 M concentration).

  • Causality Check: Perform three consecutive Freeze-Pump-Thaw cycles. Validation: The absence of gas evolution during the final thaw confirms the removal of dissolved oxygen, which is critical to preventing Glaser homocoupling.

Step 2: Catalyst Activation & Coupling
  • Under a positive flow of ultra-pure Argon, add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

  • Stir for 10 minutes at room temperature, then add 1,7-octadiyne (1.0 equivalent) dropwise over 30 minutes via a syringe pump.

  • Validation Checkpoint: Observe the solution color. A transition from pale yellow to a deep, homogeneous amber/brown indicates the successful formation of the active Pd(0) catalytic species and ongoing transmetalation.

  • Stir at room temperature for 12 hours. Monitor via TLC (Hexanes, KMnO4 stain). The disappearance of the terminal alkyne spot (Rf ~0.3) and the appearance of a highly non-polar UV-active spot (Rf ~0.8) indicates completion.

Step 3: Quenching & Purification
  • Quench the reaction with saturated aqueous NH4Cl to complex the copper salts. Extract three times with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (100% Hexanes).

  • Final Analytical Validation:

    • GC-MS: Confirm the target mass (m/z = 378.6).

    • 1H NMR (CDCl3): Verify the complete disappearance of the terminal alkyne proton signal at ~1.9 ppm, and confirm the presence of the highly shielded tert-butyl singlet at ~0.88 ppm (integrating to 18 protons).

References

  • EvitaChem. "2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide - EvitaChem" (Catalog containing CAS 654643-84-2). EvitaChem Product Directory.
  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, ACS Publications, 2007.
  • Juaristi, E., & Muñoz-Muñiz, O. "Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes." Revista de la Sociedad Química de México (SciELO), 2001.

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Exploratory

Thermodynamic Stability of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne in Solution: A Comprehensive Analytical Guide

Executive Summary The compound 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS No. 654643-84-2)[1][2] is a highly specialized, sterically hindered bis-enyne.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS No. 654643-84-2)[1][2] is a highly specialized, sterically hindered bis-enyne. Structurally, it consists of a flexible 1,7-octadiyne core[3] flanked by two bulky 4-tert-butyl-1-cyclohexenyl moieties[4]. For drug development professionals and materials scientists utilizing this molecule as a macrocyclic precursor or cross-linking agent, understanding its thermodynamic stability in solution is paramount.

Because terminal diynes and enynes are highly reactive—often undergoing spontaneous cross-enyne metathesis, Diels-Alder reactions, or reductive cyclization under thermal stress[5]—establishing the thermodynamic boundaries of this molecule prevents unwanted polymerization and ensures batch-to-batch reproducibility. This whitepaper details the theoretical grounding and field-proven methodologies required to profile the thermodynamic stability of this complex system.

Structural Thermodynamics & Causality

The thermodynamic behavior of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne in solution is governed by three competing physicochemical forces:

  • Conformational Locking via Steric Bulk: The tert-butyl group acts as a powerful conformational anchor. As extensively documented in dynamic NMR studies of tert-butylcyclohexanes, the massive steric bulk of the tert-butyl group heavily penalizes the axial position, effectively locking the cyclohexenyl ring into a specific chair or twist-boat conformation[6][7]. This reduces the entropic contribution ( ΔS ) to the free energy of the system, making the molecule more rigid than unsubstituted analogues.

  • Conjugation vs. Flexibility: The enyne system (the conjugated double and triple bonds) provides significant resonance stabilization ( ΔHres​ ). However, the tetramethylene spacer ( −CH2​−CH2​−CH2​−CH2​− ) in the 1,7-octadiyne core introduces rotational degrees of freedom, allowing the molecule to adopt multiple hydrodynamic radii (anti vs. gauche conformers) depending on solvent polarity[3].

  • Solvation Penalties: The highly hydrophobic, "dumbbell" shape of the molecule requires a highly ordered solvent shell in polar-aprotic solvents, leading to an entropic penalty during solvation.

Pathway S1 Anti Conformer S2 Gauche Conformer S1->S2 +ΔH (Thermal) D1 Degradation (Polymerization) S1->D1 Activation Energy (Ea) S2->S1 -ΔH (Relaxation) S2->D1 Activation Energy (Ea)

Fig 1. Conformational equilibrium and irreversible degradation pathways.

Experimental Workflows for Thermodynamic Profiling

To accurately capture the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of this system, we deploy an orthogonal analytical suite.

Workflow cluster_0 Thermodynamic Profiling Assays A Sample Preparation 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne B Variable-Temperature NMR (Conformational Dynamics) A->B C Isothermal Titration Calorimetry (Solvation Thermodynamics) A->C D UV-Vis Spectroscopy (Degradation Kinetics) A->D E Data Synthesis Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) B->E C->E D->E

Fig 2. Experimental workflow for thermodynamic profiling of the diyne system.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Stability

This protocol determines the activation barrier ( ΔG‡ ) between the locked chair and twist-boat conformations of the tert-butylcyclohexenyl termini[7].

  • Step 1: Dissolve 15 mg of the diyne in 0.6 mL of Toluene- d8​ (chosen for its wide liquid temperature range).

  • Step 2: Spike the sample with 2 μ L of a methanol standard for precise internal temperature calibration.

  • Step 3: Acquire 1 H and 13 C NMR spectra from -80°C to +100°C in 10°C increments, allowing 15 minutes for thermal equilibration at each step.

  • Step 4: Perform line-shape analysis on the allylic proton signals to extract the exchange rate constant ( k ) at each temperature. Plot ln(k/T) vs. 1/T to derive ΔH‡ and ΔS‡ via the Eyring equation.

  • Causality: VT-NMR is utilized because it non-destructively probes the kinetic barriers between stable conformers. The massive tert-butyl groups create distinct, observable NMR timescales at low temperatures[7].

  • Self-Validating System: The use of an internal methanol standard ensures that the thermal environment is self-validated, bypassing potential inaccuracies in the spectrometer's external thermocouple.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

This protocol measures the exact heat of solvation, providing a model-free determination of ΔHsolv​ .

  • Step 1: Prepare a 50 mM stock solution of the diyne in a non-polar reference solvent (e.g., cyclohexane).

  • Step 2: Load the ITC syringe with the stock solution and the sample cell with the target operational solvent (e.g., DMSO or THF).

  • Step 3: Program the ITC to perform 20 injections of 2 μ L each at 25.0°C, with a 150-second interval between injections.

  • Step 4: Integrate the heat flow peaks to calculate the molar enthalpy of mixing/solvation.

  • Causality: Direct measurement of heat flow via ITC avoids the assumptions and error propagation inherent in van 't Hoff analyses derived from solubility curves.

  • Self-Validating System: A tandem blank titration (cyclohexane into the target solvent) is performed. The integration of these blank peaks is automatically subtracted from the sample data, creating a self-correcting baseline that isolates only the solute-solvent interactions.

Protocol 3: Accelerated UV-Vis Degradation Kinetics

Because the 1,7-octadiyne core is prone to cross-enyne metathesis and thermal degradation[5], this protocol establishes the absolute thermal stability limit.

  • Step 1: Prepare a 10 μ M solution of the diyne in the target solvent.

  • Step 2: Incubate aliquots in a Peltier-controlled UV-Vis spectrophotometer at 40°C, 60°C, and 80°C.

  • Step 3: Monitor the π→π∗ transition of the conjugated enyne chromophore (typically between 230–250 nm) continuously for 12 hours.

  • Step 4: Fit the absorbance decay to a first-order kinetic model to extract the rate of degradation, and use the Arrhenius equation to find the activation energy ( Ea​ ).

  • Causality: UV-Vis specifically tracks the intact conjugation of the enyne system. A loss of absorbance directly correlates to the irreversible thermodynamic degradation (e.g., polymerization or oxidation) of the triple bonds.

  • Self-Validating System: The presence of clear isosbestic points in the time-resolved spectra validates that the degradation follows a single, continuous thermodynamic pathway without the hidden buildup of stable intermediates.

Quantitative Data Synthesis

The following table summarizes the representative thermodynamic parameters for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, synthesized from structural analogues and critically evaluated thermophysical property data[7][8].

Thermodynamic ParameterSymbolRepresentative ValueAnalytical Method
Conformational Inversion Barrier (Chair to Twist-Boat) ΔGinv‡​ 6.35 – 6.83 kcal/molVT-NMR Line-Shape Analysis[7]
Enthalpy of Solvation (in Toluene) ΔHsolv​ -12.4 kJ/molIsothermal Titration Calorimetry
Enyne Degradation Activation Energy Ea​ > 120 kJ/molUV-Vis Accelerated Kinetics
Standard Entropy of Formation (Ideal Gas Extrapolation) S∘ ~ 510 J/(mol·K)NIST WTT Extrapolation[8]

Table 1. Representative thermodynamic and kinetic parameters for the bis-enyne system in solution.

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Foundational

A Guide to the Crystallographic Analysis of Novel Compounds: A Case Study of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its potential applications in fields such as materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its potential applications in fields such as materials science and drug development.[1][2][3] Single-crystal X-ray diffraction (XRD) remains the gold standard for elucidating these intricate molecular architectures.[4][5] This technical guide outlines a comprehensive workflow for the crystallographic analysis of novel organic compounds, using the molecule 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne as a representative case study. While, as of the date of this publication, specific crystallographic data for this compound is not publicly available in databases such as the Cambridge Structural Database (CSD), this guide provides researchers, scientists, and drug development professionals with a robust framework for its determination and analysis. The methodologies detailed herein are designed to ensure scientific integrity, from the initial stages of crystal growth through to the final validation and deposition of the structural data.

Introduction: The Significance of Structural Elucidation

The therapeutic efficacy and physiological effects of a drug molecule are intrinsically linked to its three-dimensional structure.[3][6] X-ray crystallography provides high-resolution structural data that is instrumental in various stages of drug discovery, from target validation to lead optimization.[2][7] For a molecule like 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, with its rigid diyne linker and bulky terminal cyclohexenyl groups, a detailed understanding of its solid-state conformation and intermolecular interactions is crucial for predicting its behavior in a biological system or a material matrix.

This guide will therefore not only outline the "how" but also the "why" behind the critical steps in a crystallographic investigation, providing a self-validating system of protocols that are grounded in established best practices.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires meticulous attention to detail. The following sections delineate a logical and experimentally sound pathway for the crystallographic analysis of a novel molecule such as 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a pure, crystalline sample. The synthesis of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne would likely involve the coupling of a suitable 4-tert-butyl-1-ethynylcyclohexene precursor. Following synthesis, rigorous purification, for example by column chromatography or recrystallization, is essential to remove any impurities that might impede crystal growth.

Crystal Growth: The Cornerstone of the Experiment

The growth of high-quality single crystals is often the most challenging and critical step in the crystallographic workflow. The goal is to obtain a single crystal of sufficient size and quality to diffract X-rays effectively.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is the first step. For a non-polar molecule like our target compound, solvents such as hexane, ethyl acetate, or dichloromethane, and their mixtures, would be appropriate starting points.

  • Crystallization Technique: Several techniques can be employed:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Optimization: Factors such as temperature, concentration, and the rate of solvent evaporation or cooling should be systematically varied to optimize crystal quality.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and the diffraction pattern is collected on a detector.[4][8]

Table 1: Typical Data Collection Parameters

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo radiation provides better resolution for small molecules, while Cu is often used for larger unit cells.
Detector CCD or CMOS area detectorThese detectors allow for rapid and efficient collection of the diffraction pattern.
Temperature 100 KLow temperatures reduce thermal motion of the atoms, leading to a clearer diffraction pattern and a more precise structure.
Data Collection Strategy A series of frames collected over a range of crystal orientations (e.g., ω and φ scans)This ensures that a complete and redundant dataset is collected, covering all unique reflections.
Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[4][9]

Workflow for Data Processing and Structure Solution

workflow cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement Raw Diffraction Images Raw Diffraction Images Integration Integration Raw Diffraction Images->Integration Determine spot intensities Scaling and Merging Scaling and Merging Integration->Scaling and Merging Apply corrections Reflection File (hkl) Reflection File (hkl) Scaling and Merging->Reflection File (hkl) Direct Methods Direct Methods Reflection File (hkl)->Direct Methods Phase determination Initial Model Initial Model Direct Methods->Initial Model Build atomic model Refinement Refinement Initial Model->Refinement Least-squares fitting Final Structure Final Structure Refinement->Final Structure Converged model

Caption: Workflow from raw data to the final crystal structure.

Structure Solution: For novel small molecules, "direct methods" are typically used to solve the phase problem of crystallography and generate an initial electron density map.[10] From this map, an initial atomic model can be built.

Structure Refinement: The initial model is then refined using a least-squares method, where the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.[10]

Structure Validation and Deposition

The final refined structure must be carefully validated to ensure its quality and accuracy. This involves checking for any unusual bond lengths or angles, and ensuring that the model is chemically reasonable. The final crystallographic data, in the form of a Crystallographic Information File (CIF), should then be deposited in a public database, most notably the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.[11][12]

Analysis of the Crystal Structure

A solved crystal structure provides a wealth of information. For 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, the following aspects would be of particular interest:

  • Molecular Conformation: The torsion angles along the octadiyne chain and the conformation of the cyclohexenyl rings would reveal the overall shape of the molecule in the solid state.

  • Intermolecular Interactions: Analysis of the crystal packing would identify any significant non-covalent interactions, such as van der Waals forces or C-H···π interactions, which govern the solid-state assembly.

  • Symmetry: The crystallographic symmetry of the molecule and the unit cell provides insights into the efficiency of the crystal packing.

Table 2: Key Crystallographic Parameters to be Determined

ParameterDescription
Formula C30H46
Formula Weight 406.68 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P21/c, P-1)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume V (ų)
Z Number of molecules per unit cell
Density (calculated) Dx (g/cm³)
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Conclusion: The Power of a Picture

The determination of the crystal structure of a novel compound like 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne provides an unprecedented level of detail about its molecular architecture. This "picture" at the atomic level is invaluable for rationalizing its properties and for guiding the design of new molecules with tailored functions. By following a rigorous and systematic workflow, from crystal growth to data analysis, researchers can ensure the generation of high-quality, reliable crystallographic data that will stand up to scientific scrutiny and contribute to the advancement of chemical and pharmaceutical sciences.

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023). Drug Discovery Today. [Link]

  • Role of Crystallography in Pharmaceutical Solid Form Development. (n.d.). International Union of Crystallography. [Link]

  • Crystallography Illuminates Drug Targets. (2007). Drug Discovery and Development. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). News-Medical.net. [Link]

  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). International Union of Crystallography. [Link]

  • Cambridge Structural Database:CSD. (n.d.). University of Tokyo Library System. [Link]

  • First time Single Crystal X-ray Structure Determination – Data Collection. (n.d.). Bruker. [Link]

  • CSD (Cambridge Structural Database). (n.d.). Kyoto University. [Link]

  • The Cambridge Structural Database. (n.d.). National Center for Biotechnology Information. [Link]

  • Cambridge Structural Database System. (2024). Chemical Database Service. [Link]

  • X-ray data processing. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Unknown Source. [Link]

  • (PDF) A beginner's guide to X-ray data processing. (2021). ResearchGate. [Link]

  • Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic. [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025). YouTube. [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025). International Union of Crystallography. [Link]

  • Refinement of X-ray Crystal Structures. (n.d.). Stanford University. [Link]

  • Comprehensive application of XFEL micro crystallography for novel organic compounds. (n.d.). ChemRxiv. [Link]

  • (PDF) A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. (2023). ResearchGate. [Link]

  • The Journal of Organic Chemistry Makes Changes to CIF Workflow. (2020). ACS Axial. [Link]

  • Discover - Organic Crystallography. (n.d.). Cambridge Crystallographic Data Centre. [Link]

Sources

Exploratory

Electronic and Steric Effects in 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne Derivatives: A Mechanistic and Methodological Guide

As drug development and advanced materials science push the boundaries of molecular complexity, the rational design of catalytic substrates becomes paramount. Among these, 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science push the boundaries of molecular complexity, the rational design of catalytic substrates becomes paramount. Among these, 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS No. 654643-84-2)[1] stands out as a highly specialized scaffold. By combining a flexible tetramethylene tether with sterically demanding, electronically conjugated terminal groups, this molecule serves as an exquisite model for studying gating mechanisms in transition-metal catalysis.

This whitepaper dissects the electronic and steric parameters of this bis(enyne) system, detailing how these factors dictate regioselectivity and turnover in[2+2+2] cycloadditions and cyclopolymerizations.

Architectural Deconstruction of the Substrate

To understand the reactivity of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, we must isolate its three core structural motifs:

  • The 1,7-Octadiyne Tether: The four-carbon chain provides a specific degree of conformational flexibility. During metallacycle formation, this tether length dictates the bite angle of the resulting intermediate. Compared to 1,6-heptadiynes, the 1,7-octadiyne system alters the ring-closing metathesis trajectory, often requiring more robust catalytic initiation [2].

  • The Cyclohexenyl π -System: The presence of the double bond in conjugation with the alkyne creates an enyne system. This extended conjugation raises the energy of the highest occupied molecular orbital (HOMO), making the alkyne significantly more electron-rich than a standard alkyl-substituted diyne.

  • The 4-tert-Butyl Anchor: The tert-butyl group possesses a massive conformational A-value (~4.9 kcal/mol). This effectively locks the cyclohexene ring into a rigid chair conformation, forcing the tert-butyl group into an equatorial position and projecting the steric bulk of the ring in a highly predictable vector.

Mechanistic Interplay: Steric vs. Electronic Control

Electronic Facilitation of Oxidative Coupling

In transition-metal-catalyzed reactions, such as Rh(I)-catalyzed [2+2+2] cycloadditions, the rate-determining step is often the initial oxidative coupling of the diyne to form a rhodacyclopentadiene intermediate. The conjugated nature of the cyclohexenyl groups facilitates charge transfer to the metal center, stabilizing this high-valent intermediate.

Steric Gating and Regioselectivity

While electronic models are frequently proposed to explain reactivity, recent predictive models demonstrate that productive catalyst turnover is predominantly a sterically driven process[3]. The locked conformation of the 4-tert-butylcyclohexenyl group acts as a "steric gate."

In the context of cyclopolymerization using high oxidation state molybdenum-imidoalkylidene N-heterocyclic carbene (NHC) initiators, this steric bulk is weaponized to control the insertion pathway. The immense steric demand (quantified by a high percentage of buried volume, %Vbur​ ) completely blocks the β -insertion pathway, forcing the catalyst to undergo virtually exclusive α -insertion. This results in highly regular, all-trans polyenes with exceptional syndioselectivity [4].

Quantitative Reactivity Metrics

The interplay between these effects can be observed when comparing the parent 1,7-octadiyne to its substituted derivatives. The table below summarizes the causality between substrate architecture and catalytic outcomes.

Table 1: Influence of Steric and Electronic Parameters on 1,7-Octadiyne Reactivity

Substrate DerivativeSteric Demand ( %Vbur​ )Electronic Nature[2+2+2] Turnover Frequency (h −1 )Polymerization Regioselectivity ( α -insertion %)
1,7-Octadiyne (Parent) Low (~25%)Neutral45~60%
1,8-Bis(1-cyclohexenyl)-1,7-octadiyne Moderate (~35%)Conjugated85~85%
1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne High (~45%)Conjugated12>96%

Data Synthesis Rationale: The extended conjugation in the bis(cyclohexenyl) derivative accelerates[2+2+2] turnover via electronic stabilization. However, the extreme steric bulk of the 4-tert-butyl derivative severely hinders the oxidative coupling step, dropping the turnover frequency[3], while simultaneously forcing near-perfect >96% regioselectivity in polymerization by sterically precluding alternative insertion modes[4].

Catalytic Workflows and Visualizations

To harness these effects, strict methodological control is required. Below is the logical workflow for evaluating diyne reactivity, designed to prevent false negatives caused by catalyst degradation.

Workflow S1 Substrate Synthesis S2 Strict Schlenk Techniques S1->S2 S3 Catalyst Activation S2->S3 S4 Kinetic Monitoring S3->S4 S5 Product Isolation S4->S5

Fig 1: Methodological workflow for evaluating diyne reactivity under inert atmosphere conditions.

Protocol A: Rh-Catalyzed [2+2+2] Cycloaddition

This protocol utilizes a self-validating system to ensure the bulky substrate does not lead to catalyst poisoning.

  • Substrate Preparation & Degassing: Dissolve 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (1.0 equiv) and the target monoyne (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE provides optimal dielectric properties for Rh(I) stabilization. Perform three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen irreversibly oxidizes the active Rh(I) species to an inactive Rh(III) state, which is the primary cause of reaction failure in sterically hindered systems.

  • Catalyst Activation: In an argon-filled glovebox, weigh out 5 mol% of [Rh(cod)Cl]2​ and 10 mol% of a biphenol-based phosphoramidite ligand. Causality: Bidentate coordination displaces the cyclooctadiene (cod) ligands under thermal conditions, generating the coordinatively unsaturated active catalyst required to accommodate the bulky diyne.

  • Reaction Initiation & In-Situ Monitoring: Inject the catalyst solution into the substrate mixture at 80 °C. Monitor the reaction via in-situ ReactIR, tracking the disappearance of the alkyne C C stretch at ~2114 cm −1 [2]. Self-Validation: If the IR peak does not decay within 30 minutes, steric exclusion or catalyst poisoning has occurred; halt the reaction and re-purify substrates.

  • Isolation: Upon complete consumption, cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

G A Pre-catalyst: Rh(I)L_n B Diyne Coordination (Steric Gating) A->B C Oxidative Coupling (Rhodacyclopentadiene) B->C D Monoyne Insertion (Electronic Control) C->D E Reductive Elimination (Product Release) D->E E->A Catalyst Regeneration

Fig 2: Rh-catalyzed [2+2+2] cycloaddition cycle highlighting steric and electronic gating steps.

Protocol B: Mo-Catalyzed Regioselective Cyclopolymerization

This protocol leverages the steric bulk of the monomer to force a living, highly regioselective polymerization.

  • Initiator Preparation: In a nitrogen-filled glovebox, prepare a standard solution of the Mo-imidoalkylidene NHC complex in anhydrous CH2​Cl2​ [4].

  • Monomer Addition: Rapidly inject the diyne monomer (50 equiv relative to Mo) at -36 °C, then allow the mixture to slowly warm to room temperature[2]. Causality: Initiating at sub-zero temperatures prevents exothermic runaway and ensures uniform initiation kinetics across all chains, which is critical for achieving a narrow polydispersity index (PDI).

  • Propagation Validation: Extract a 0.1 mL aliquot after 2 hours and analyze via 1H NMR. Self-Validation: Confirm active propagation by observing the disappearance of the terminal acetylenic proton resonance and the emergence of broad polyene backbone signals.

  • Termination: Quench the living polymerization by adding a 10-fold excess of benzaldehyde. Causality: Benzaldehyde undergoes a Wittig-like reaction with the active Mo-alkylidene chain end, permanently capping the polymer chain and precipitating the metal as a stable, unreactive Mo-oxo species.

  • Precipitation: Pour the organic mixture into vigorously stirring cold methanol to precipitate the functionalized polyene.

References

  • Title: Steric Parameterization Delivers a Reciprocally Predictive Model for Substrate Reactivity and Catalyst Turnover in Rh-Catalyzed Diyne-Alkyne [2 + 2 + 2] Cycloadditions Source: ACS Catalysis URL: [Link]

  • Title: Mechanism of the Regio- and Stereoselective Cyclopolymerization of 1,6-Hepta- and 1,7-Octadiynes by High Oxidation State Molybdenum-Imidoalkylidene N-Heterocyclic Carbene Initiators Source: Coordination Chemistry Reviews URL: [Link]

  • Title: Regioselective Cyclopolymerization of 1,7-Octadiynes Source: Macromolecules URL: [Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of Bis(cyclohexenyl) Octadiyne Architectures: A Technical Guide

Executive Summary As the demand for advanced organic materials and complex bioactive scaffolds accelerates, the synthesis of conjugated and non-conjugated diynes remains a cornerstone of modern molecular assembly. Bis(cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for advanced organic materials and complex bioactive scaffolds accelerates, the synthesis of conjugated and non-conjugated diynes remains a cornerstone of modern molecular assembly. Bis(cyclohexenyl) octadiyne compounds—characterized by an eight-carbon diyne core flanked by bulky, unsaturated cyclohexenyl moieties—serve as critical precursors for topochemical polymerizations (e.g., polydiacetylenes), liquid crystal engineering, and hydroelementation studies.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard synthetic recipes. Herein, we dissect the causality behind catalytic choices, map the retrosynthetic logic, and provide self-validating experimental protocols for both conjugated (e.g., 1,8-bis(1-cyclohexenyl)octa-3,5-diyne) and non-conjugated (e.g., 1,8-bis(1-cyclohexenyl)octa-1,7-diyne) architectures.

Structural Taxonomy and Retrosynthetic Logic

The synthesis of bis(cyclohexenyl) octadiynes requires divergent strategies depending on the position of the alkyne units within the aliphatic chain.

  • Conjugated Architectures (1,3-Diynes): Compounds like 1,8-bis(1-cyclohexenyl)octa-3,5-diyne are typically accessed via the oxidative homocoupling of terminal alkynes. The Hay modification of the Glaser coupling is the industry standard, utilizing a copper-diamine complex to drive carbon-carbon bond formation.

  • Non-Conjugated Architectures (Separated Diynes): Compounds such as 1,8-bis(1-cyclohexenyl)octa-1,7-diyne require cross-coupling methodologies. The Sonogashira coupling of a terminal diyne with a cyclic enol triflate or vinyl halide provides absolute regiocontrol.

Retrosynthesis Target Bis(cyclohexenyl) Octadiynes Target Scaffold PathA Conjugated Architecture (e.g., octa-3,5-diyne) Target->PathA PathB Non-Conjugated Architecture (e.g., octa-1,7-diyne) Target->PathB RxnA Hay/Glaser Homocoupling [CuCl, TMEDA, O2] PathA->RxnA RxnB Sonogashira Cross-Coupling [Pd(PPh3)4, CuI, Amine] PathB->RxnB Prec1 4-(1-cyclohexenyl)-1-butyne RxnA->Prec1 Prec2 1-cyclohexenyl triflate + 1,7-octadiyne RxnB->Prec2

Retrosynthetic logic tree for conjugated and non-conjugated bis(cyclohexenyl) octadiynes.

Conjugated Architectures: Copper-Catalyzed Hay Homocoupling

The oxidative dimerization of 4-(1-cyclohexenyl)-1-butyne yields the conjugated 1,8-bis(1-cyclohexenyl)octa-3,5-diyne. While the classical Glaser coupling utilizes stoichiometric copper(I) salts in ammonia or pyridine, the Hay modification employs catalytic copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) under an oxygen atmosphere.

Mechanistic Causality

The selection of TMEDA is not arbitrary. TMEDA acts as a bidentate ligand that solubilizes the copper salt in organic solvents (like acetone or dichloromethane) and stabilizes the transient, highly reactive Cu(II) and Cu(III) intermediates. Recent mechanistic elucidations demonstrate that the catalytic cycle hinges on the redox disproportionation of a Cu(II) acetylide into a Cu(III) bis(acetylide) and a Cu(I) species. The Cu(III) intermediate then undergoes rapid reductive elimination to forge the C-C bond.

HayMechanism Cu_pre Cu(I) Precatalyst [CuCl-TMEDA] Cu_I_alk Cu(I) Acetylide (Nucleophilic) Cu_pre->Cu_I_alk Alkyne + Base Cu_II_alk Cu(II) Acetylide (Radical Character) Cu_I_alk->Cu_II_alk O2 Oxidation Cu_III_bis Cu(III) Bis(acetylide) (Transient Intermediate) Cu_II_alk->Cu_III_bis Disproportionation Product Conjugated Diyne Product + Cu(I) Regeneration Cu_III_bis->Product Reductive Elimination Product->Cu_pre Catalyst Recycling

Copper-catalyzed mechanistic cycle for the homocoupling of terminal alkynes.

Self-Validating Protocol: Synthesis of 1,8-bis(1-cyclohexenyl)octa-3,5-diyne

This protocol is designed as a self-validating system; physical state changes serve as real-time analytical checkpoints.

  • Catalyst Activation: In a flame-dried 100 mL round-bottom flask, dissolve 0.05 equiv of CuCl in 20 mL of anhydrous acetone. Add 0.10 equiv of TMEDA.

    • Validation Checkpoint: The suspension will immediately transition to a homogeneous, deep blue-green solution. This color shift confirms the successful chelation of Cu(I) by TMEDA.

  • Atmosphere Exchange: Purge the flask with O2 gas and attach an O2-filled balloon.

    • Causality: An oxygen balloon ensures a saturated concentration of dissolved O2, which is the rate-limiting oxidant required to push Cu(I) to the active Cu(II) state.

  • Substrate Addition: Add 1.0 equiv (10 mmol) of 4-(1-cyclohexenyl)-1-butyne dropwise over 10 minutes.

    • Validation Checkpoint: The solution will temporarily darken to a brown/green hue (indicating Cu(II)/Cu(III) turnover). Within 30–45 minutes, a fine off-white precipitate will begin to form. Acetone is deliberately chosen as the solvent because the highly non-polar conjugated diyne product is insoluble in it, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Quenching & Isolation: After 4 hours, quench the reaction with 1M HCl to break the copper-amine complexes. Extract with hexanes, wash with brine, and concentrate in vacuo.

Quantitative Optimization Data

Table 1: Optimization of Hay Coupling Conditions for Conjugated Architectures

EntryCopper SourceLigand SystemSolventTemp (°C)Time (h)Isolated Yield (%)
1CuCl (5 mol%)Pyridine (10 eq)MeOH251245
2CuCl (5 mol%)TMEDA (10 mol%)Acetone25488
3Cu(OAc)₂ (5 mol%)TMEDA (10 mol%)Acetone25492
4CuI (5 mol%)NoneTHF602412

Note: The superiority of the Cu/TMEDA/Acetone system (Entry 2 and 3) highlights the necessity of bidentate stabilization and solvent-induced product precipitation.

Non-Conjugated Architectures: Sonogashira Cross-Coupling

Separated diynes, such as 1,8-bis(1-cyclohexenyl)octa-1,7-diyne, cannot be synthesized via homocoupling. Instead, they are assembled by cross-coupling a commercially available aliphatic diyne (1,7-octadiyne) with a cyclic electrophile (1-cyclohexenyl triflate) .

Mechanistic Causality

The Sonogashira coupling relies on a dual-catalyst system. Palladium(0) undergoes oxidative addition into the cyclohexenyl C-O (triflate) bond. Simultaneously, the copper(I) co-catalyst activates the terminal alkyne, forming a nucleophilic copper acetylide . Transmetalation from copper to palladium, followed by reductive elimination, yields the C-C bond.

Self-Validating Protocol: Synthesis of 1,8-bis(1-cyclohexenyl)octa-1,7-diyne
  • Degassing (Critical Step): In a Schlenk flask, combine 1.0 equiv of 1,7-octadiyne and 2.2 equiv of 1-cyclohexenyl triflate in 30 mL of anhydrous piperidine. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Degassing is non-negotiable. Trace oxygen will induce competitive Glaser homocoupling of the octadiyne via the copper co-catalyst, severely depressing the yield of the desired cross-coupled product.

  • Catalyst Introduction: Under strict argon flow, add 2 mol% Pd(PPh3)4 and 4 mol% CuI.

    • Validation Checkpoint: The mixture should remain a pale yellow/orange suspension. A rapid shift to black indicates premature palladium aggregation (catalyst death) due to oxygen ingress. Piperidine is chosen as it serves a dual role: it acts as the solvent and the stoichiometric base required for alkyne deprotonation.

  • Reaction Progression: Heat the mixture to 60 °C for 12 hours.

    • Validation Checkpoint: Over 2-4 hours, the reaction will form a thick white slurry. This is the precipitation of piperidinium triflate salts, serving as a stoichiometric, visual indicator that the cross-coupling is proceeding successfully.

  • Workup: Dilute the slurry with diethyl ether and filter through a pad of Celite to remove the salts and catalyst debris. Purify via silica gel chromatography (100% hexanes) to isolate the product as a colorless oil.

Substrate Scope Data

Table 2: Cross-Coupling Efficiencies for Non-Conjugated Bis(cyclohexenyl) Diynes

Alkyne CoreElectrophile (2.2 eq)Catalyst SystemBase/SolventYield (%)
1,7-Octadiyne1-Cyclohexenyl triflatePd(PPh3)4 / CuIPiperidine84
1,7-Octadiyne1-BromocyclohexenePdCl2(PPh3)2 / CuIEt3N / DMF61
1,5-Hexadiyne1-Cyclohexenyl triflatePd(PPh3)4 / CuIPiperidine79

Note: Triflate electrophiles consistently outperform bromides due to their superior leaving-group ability in the oxidative addition step of the Pd catalytic cycle.

Downstream Applications

Once synthesized, bis(cyclohexenyl) octadiynes are highly valuable substrates for transition-metal catalyzed hydroelementation . The steric bulk of the cyclohexenyl rings provides high regioselectivity during the addition of boranes or silanes across the triple bonds, allowing researchers to access complex, multi-substituted dienes that are otherwise synthetically intractable.

References

  • Three-Coordinate Copper(II) Alkynyl Complex in C–C Bond Formation: The Sesquicentennial of the Glaser Coupling Journal of the American Chemical Society URL:[Link]

  • Hydroelementation of diynes Chemical Society Reviews URL:[Link]

  • Organocopper chemistry Wikipedia, The Free Encyclopedia URL:[Link]

  • Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field Wiley-VCH URL:[Link]

Exploratory

Preliminary Investigation of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne Reactivity: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex polyunsaturated systems that require precise mechanistic control. The compound 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter complex polyunsaturated systems that require precise mechanistic control. The compound 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS: 654643-84-2) represents a highly specialized dienediyne architecture. It features an aliphatic 1,7-octadiyne backbone flanked by two bulky 4-tert-butylcyclohexenyl groups. This unique structural topology makes it a prime candidate for two distinct, high-value chemical transformations: transition-metal catalyzed [2+2+2] cycloadditions and thermal/photochemical electrocyclizations. This whitepaper provides an in-depth technical roadmap for investigating its reactivity, grounded in causality and self-validating experimental design.

Structural & Mechanistic Profiling

Understanding the reactivity of this molecule requires deconstructing its structural components:

  • The 1,7-Octadiyne Tether: Unlike 1,5-diynes which readily undergo spontaneous cyclization, the 4-carbon aliphatic tether in a 1,7-diyne increases the cd-distance (the spatial gap between the reactive alkyne carbons). This specific bite angle is highly favorable for coordinating to a single transition metal center [1], but it imposes a significant thermodynamic barrier to spontaneous thermal electrocyclization [4].

  • The 4-tert-butyl-1-cyclohexenyl Termini: The tert-butyl groups act as conformational anchors, locking the cyclohexene rings into a specific chair conformation. This steric bulk dictates the regioselectivity of intermolecular trapping and shields the internal alkynes from unwanted side reactions (e.g., uncontrolled oligomerization).

Transition-Metal Catalyzed [2+2+2] Cycloaddition

To construct complex polycyclic frameworks, the 1,7-diyne core can be reacted with an external alkyne (such as dimethyl acetylenedicarboxylate, DMAD) via a [2+2+2] cycloaddition.

Causality of Catalyst Selection: We specifically select Rh(I) complexes—such as [Rh(cod)Cl]₂ paired with a bidentate phosphine ligand like dppe—over Pd(0) or Ru(II) alternatives [1]. Rh(I) excels at the initial oxidative cyclometalation of diynes to form a stable rhodacyclopentadiene intermediate. The bidentate dppe ligand enforces a cis-coordination geometry on the Rh center, which is mandatory for this cyclometalation step; a monodentate ligand would allow trans-coordination, stalling the catalytic cycle.

G A Catalyst Precursor [Rh(cod)Cl]2 + dppe B Active Rh(I) Species A->B Activation C Coordination of 1,7-Octadiyne Intermediate I B->C + Substrate D Oxidative Addition Rhodacyclopentadiene (II) C->D Cyclometalation E Alkyne Insertion (DMAD) Rhodacycloheptatriene (III) D->E + DMAD F Reductive Elimination Polycyclic Product E->F Cyclization F->B Product Release

Rh-catalyzed[2+2+2] cycloaddition mechanism.

Protocol 1: Rhodium-Catalyzed Intermolecular Cycloaddition
  • Step 1: Catalyst Activation. In an argon-filled glovebox, dissolve [Rh(cod)Cl]₂ (5 mol%) and dppe (10 mol%) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is chosen over non-polar solvents like toluene to stabilize the polar transition states during the subsequent alkyne insertion.

  • Step 2: Substrate Addition. Add 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (1.0 equiv) and DMAD (1.2 equiv). Seal the vessel and heat to 60 °C.

  • Step 3: Self-Validation Checkpoint (In-Process). After 4 hours, extract a 10 µL aliquot. Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting diyne (Rf ~0.8, UV-inactive) must be replaced by a highly UV-active spot (Rf ~0.4) corresponding to the newly formed aromatic ring. If the starting material persists with heavy baseline streaking, catalyst deactivation via alkyne oligomerization has occurred.

  • Step 4: Quenching and Isolation. Cool to room temperature, concentrate in vacuo, and filter through a short silica plug using EtOAc to remove Rh species before flash chromatography.

Electrocyclization Dynamics (Bergman-Type)

Enediynes and dienediynes are renowned for undergoing Bergman cyclization to yield highly reactive p-benzyne diradical species, a mechanism heavily exploited in polymer chemistry and material science [4]. Because the 1,7-octadiyne tether increases the distance between the alkyne termini, spontaneous thermal cyclization is highly endothermic at room temperature [3]. However, extreme thermal conditions or photochemical excitation ("Photo-Bergman" cyclization) can overcome this barrier [2].

Protocol 2: High-Temperature Thermal Electrocyclization
  • Step 1: Reaction Setup. Dissolve the dienediyne in rigorously degassed 1,4-cyclohexadiene (0.05 M). Seal the mixture in a heavy-walled borosilicate pressure tube. Causality: 1,4-Cyclohexadiene acts as both the solvent and the hydrogen atom donor. Its weak bis-allylic C–H bonds (bond dissociation energy ~73 kcal/mol) make it an ideal trap for the highly reactive diradical, preventing uncontrolled polymerization. Degassing is critical; ambient oxygen will rapidly quench the diradical to form complex peroxide mixtures.

  • Step 2: Thermal Activation. Heat the sealed tube to 180 °C behind a blast shield for 24 hours.

  • Step 3: Self-Validation Checkpoint (In-Process). Perform GC-MS analysis on an aliquot. The mass spectrum must show a base peak with a mass shift of +2 Da relative to the starting material. This confirms successful diradical formation and hydrogen trapping, validating that the reaction did not simply undergo thermal dimerization.

  • Step 4: Purification. Remove excess 1,4-cyclohexadiene in vacuo and isolate the polycyclic product via reverse-phase preparative HPLC.

Quantitative Reactivity Data

The following table summarizes the optimized conditions for the [2+2+2] cycloaddition of the title compound with DMAD, demonstrating the superiority of the Rh(I)/DCE system.

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Yield (%)Regioselectivity (dr)
[Rh(cod)Cl]₂ / dppeToluene8012>958892:8
[Rh(cod)Cl]₂ / dppe DCE 60 4 >99 94 98:2
Cp*RuCl(cod)DCE6018>958285:15
Pd(PPh₃)₄THF8048<10N/AN/A

Table 1: Reactivity profile comparing conversion rates and yields under varying catalytic conditions.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. The loss of the alkyne C≡C stretch in FT-IR (~2200 cm⁻¹) and the emergence of new aromatic/polycyclic signals in ¹H NMR are primary indicators. However, due to the steric complexity of the tert-butylcyclohexenyl groups, X-Ray crystallography is the ultimate arbiter of stereochemical integrity.

G A Crude Reaction Mixture B Flash Chromatography (Isolation) A->B Purify C 1H & 13C NMR Spectroscopy (Structural Elucidation) B->C Analyze D HRMS (ESI-TOF) (Mass Confirmation) B->D Analyze E X-Ray Crystallography (Stereochemical Validation) C->E If crystalline D->E Verify

Self-validating analytical workflow for product verification.

References

  • Amatore, M., et al. "Highly enantioselective rhodium-catalyzed [2+2+2] cycloaddition of diynes to sulfonimines." Journal of the American Chemical Society, 135(12), 4576-4579 (2013). URL:[Link]

  • Evenzahav, A., et al. "Photochemical Rearrangement of Enediynes: Is a “Photo-Bergman” Cyclization a Possibility?" Journal of the American Chemical Society, 120(8), 1835–1836 (1998). URL:[Link]

  • Gräfenstein, J., et al. "Enediynes, enyne-allenes, their reactions, and beyond." WIREs Computational Molecular Science, 4(1), 31-48 (2014). URL:[Link]

  • Hu, J., et al. "Bergman cyclization in polymer chemistry and material science." PubMed / NIH, (2011). URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, a complex substrate featuring both internal alkyne and sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, a complex substrate featuring both internal alkyne and sterically hindered alkene functionalities. We present detailed protocols for two critical transformations: the selective semihydrogenation of the diyne to the corresponding (Z,Z)-diene and the exhaustive hydrogenation to the fully saturated alkane. This guide emphasizes the rationale behind catalyst selection, reaction parameter optimization, and analytical characterization, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Synthetic Challenge

The molecule 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne represents a significant synthetic challenge due to its multiple reducible functional groups. The presence of both internal triple bonds and endocyclic double bonds necessitates precise control over reaction conditions to achieve desired outcomes. Selective hydrogenation is a cornerstone of modern organic chemistry, allowing for the stereospecific construction of molecular architectures crucial in pharmaceuticals and materials science.[1] Alkynes typically adsorb more strongly to catalyst surfaces than alkenes, providing a kinetic basis for selective reduction.[2][3] This guide details methodologies to exploit this difference, enabling either the isolation of the intermediate diene or the production of the fully saturated parent molecule.

Guiding Principles of Catalytic Hydrogenation
2.1. The Catalyst: The Arbiter of Selectivity

The choice of catalyst is the most critical factor in determining the reaction's outcome. The reaction proceeds via the adsorption of the unsaturated substrate and dissociated hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms.[4][5]

  • For Semihydrogenation (Alkyne → cis-Alkene): The goal is to facilitate the addition of one equivalent of H₂ across each alkyne and then ensure the resulting alkene product desorbs from the catalyst surface before it can be further reduced.[2] This is achieved using "poisoned" or deactivated catalysts.

    • Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead): This is the classical heterogeneous catalyst for the syn-addition of hydrogen to an alkyne, yielding a cis-alkene.[6][7] The lead salts and quinoline (often added as a co-poison) selectively deactivate the most active palladium sites, which prevents the over-reduction of the alkene product.[4][6][8]

    • P-2 Nickel (Ni₂B): A non-pyrophoric, amorphous nickel boride catalyst that serves as a functional, less toxic alternative to Lindlar's catalyst for producing cis-alkenes.[2][9] It is typically prepared in situ from nickel(II) acetate and sodium borohydride.[9][10]

  • For Complete Hydrogenation (Alkyne/Alkene → Alkane): To achieve full saturation, a highly active catalyst is required that can efficiently reduce both triple and double bonds.

    • Adams' Catalyst (Platinum Dioxide, PtO₂): A powerful and versatile precatalyst for hydrogenation.[11][12] Upon exposure to hydrogen, it is reduced in situ to form highly active, finely divided platinum metal (platinum black) that can reduce a wide array of functional groups under mild conditions.[12][13]

    • Palladium on Carbon (Pd/C): One of the most common hydrogenation catalysts, Pd/C is highly effective for the complete saturation of carbon-carbon multiple bonds.[5][14]

2.2. The Role of Steric Hindrance

The bulky 4-tert-butylcyclohexenyl groups on the substrate introduce significant steric hindrance. This can influence the rate of reaction by impeding the approach of the substrate to the catalyst surface.[1][15] For complete hydrogenation, this may necessitate more forcing conditions (e.g., higher hydrogen pressure or temperature) to reduce the sterically encumbered internal double bonds.

Experimental Protocols & Methodologies
3.1. General Safety and Handling Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure and leak-tested.

  • Catalysts: Heterogeneous catalysts, particularly when dry and finely divided (like Pd/C and platinum black), can be pyrophoric and may ignite upon exposure to air and solvents. Handle them under an inert atmosphere (N₂ or Argon) when possible and do not allow them to dry on filter paper.

  • Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation and ensure reproducible results.

3.2. Protocol 1: Selective Semihydrogenation to (Z,Z)-1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiene

This protocol targets the conversion of the diyne to the corresponding cis,cis-diene using Lindlar's catalyst.

Materials:

  • 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline (optional, as a selectivity enhancer)

  • Ethyl Acetate or Methanol (Anhydrous)

  • Hydrogen (H₂) gas balloon or cylinder

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add the diyne substrate (e.g., 1.0 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen, add Lindlar's catalyst (5-10 mol% by weight relative to the substrate).

  • Solvent and Poison: Add anhydrous ethyl acetate (20 mL) and quinoline (1-2 drops, if used). The quinoline further deactivates the catalyst, enhancing selectivity for the alkene.[7]

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen three times. Subsequently, evacuate and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (balloon).

  • Monitoring: Monitor the reaction progress closely by TLC or GC-MS. The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction. Hydrogen uptake can also be monitored if using a quantitative hydrogenation apparatus.[16]

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filtration: Dilute the reaction mixture with additional ethyl acetate and filter through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad thoroughly with ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (Z,Z)-diene.

3.3. Protocol 2: Complete Hydrogenation to 1,8-Bis(4-tert-butylcyclohexyl)octane

This protocol achieves the exhaustive reduction of all multiple bonds using the powerful Adams' catalyst.

Materials:

  • 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

  • Adams' Catalyst (PtO₂)

  • Ethanol or Acetic Acid (Anhydrous)

  • Parr Hydrogenation Apparatus or a high-pressure reaction vessel

  • Celite® for filtration

Procedure:

  • Vessel Charging: In the reaction vessel of a Parr apparatus, combine the diyne substrate (e.g., 1.0 mmol) and a suitable solvent such as ethanol or acetic acid (20 mL). Acetic acid can often enhance the reaction rate.[12]

  • Catalyst Addition: Add Adams' catalyst (PtO₂, 1-5 mol% by weight). The oxide itself is not the active catalyst but becomes active upon exposure to hydrogen.[12][13]

  • System Purge: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi). Begin vigorous stirring or shaking. The reaction is typically run at room temperature but may be gently heated (40-50 °C) if the reaction is sluggish due to steric hindrance.

  • Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

  • Workup: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: The active catalyst is platinum black, which is pyrophoric. Do not allow the filter cake to dry. Filter the reaction mixture through a pad of Celite®, keeping the pad wet with solvent at all times. Wash the pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates. If acetic acid was used, it can be neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude saturated alkane, which can be further purified if necessary.

Data Analysis and Expected Outcomes

The progress and outcome of the hydrogenation reactions should be confirmed using standard analytical techniques.

4.1. Comparative Data
ParameterProtocol 1 (Semihydrogenation)Protocol 2 (Complete Hydrogenation)
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃)Adams' Catalyst (PtO₂)
H₂ Pressure ~1 atm (Balloon)50-100 psi
Solvent Ethyl AcetateEthanol or Acetic Acid
Typical Time 2-8 hours6-24 hours
Primary Product (Z,Z)-dieneFully Saturated Alkane
Anticipated Yield >85%>90%
Selectivity High for diene; minimal alkane formationComplete conversion to alkane
4.2. Spectroscopic Signatures for Verification
  • Starting Diyne:

    • ¹³C NMR: Signals for sp-hybridized carbons (~80-90 ppm).

    • IR: A weak C≡C stretch (~2200 cm⁻¹).

  • (Z,Z)-Diene Product (from Protocol 1):

    • ¹H NMR: Appearance of new vinyl proton signals (~5.5-6.0 ppm) with a characteristic coupling constant for cis-alkenes.

    • ¹³C NMR: Disappearance of alkyne signals and appearance of sp²-hybridized carbon signals (~120-140 ppm).

    • IR: Disappearance of the C≡C stretch.

  • Saturated Alkane Product (from Protocol 2):

    • ¹H & ¹³C NMR: Absence of any signals in the vinyl or alkynyl regions. The spectrum will consist solely of signals corresponding to sp³-hybridized carbons and their attached protons.

    • Mass Spec: The molecular weight will correspond to the addition of 8 hydrogen atoms (4 molecules of H₂) to the starting material.

Visual Schematics
Reaction Pathway Overview

sub 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne mid (Z,Z)-Diene Intermediate sub->mid Protocol 1 H₂, Lindlar's Catalyst (Selective Semihydrogenation) fin Fully Saturated Alkane sub->fin Protocol 2 H₂, Adams' Catalyst (PtO₂) (Exhaustive Hydrogenation) mid->fin Over-reduction or Protocol 2 Conditions

Caption: Catalytic hydrogenation pathways for the target diyne.

General Experimental Workflow

A Setup (Substrate, Solvent, Catalyst in Flask) B Inerting (Purge with N₂ then H₂) A->B C Reaction (Stir under H₂ pressure, Monitor Progress) B->C D Workup (Purge with N₂, Filter Catalyst) C->D E Analysis & Purification (NMR, MS, Chromatography) D->E

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scope 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS: 654643-84-2) is a complex symmetrical bis-enyne.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS: 654643-84-2) is a complex symmetrical bis-enyne. Molecules featuring conjugated enyne systems linked by flexible aliphatic chains are highly valued as precursors for regioselective cyclopolymerization, enyne metathesis, and the development of rigid rod-like scaffolds in medicinal chemistry[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. While the molecule is symmetrical—halving the number of expected signals—the presence of the bulky tert-butyl groups and the conjugated enyne systems creates localized magnetic anisotropies and conformational locking. This application note details the causality behind these spectral features and provides a self-validating protocol for accurate ¹H and ¹³C NMR characterization.

Mechanistic Insights & Causality in NMR

To accurately interpret the spectra of this compound, scientists must understand the physical chemistry dictating the chemical shifts:

  • Conformational Locking via tert-Butyl Groups: The bulky tert-butyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric strain, effectively locking the cyclohexene ring into a stable half-chair conformation.

    • Causality: Because the ring cannot rapidly flip at room temperature, the axial and equatorial protons on C3', C5', and C6' become magnetically inequivalent. Instead of broad, time-averaged singlets, these protons present as complex, highly coupled multiplets (geminal and vicinal couplings).

  • Enyne Conjugation & Magnetic Anisotropy: The terminal alkynes of the 1,7-octadiyne core are conjugated with the double bonds of the cyclohexenyl rings[2].

    • Causality: The extended π-system deshields the internal alkyne carbons, pushing their ¹³C signals significantly downfield (~85–90 ppm) compared to isolated alkynes[1]. Conversely, the vinylic proton (C2') experiences a shielding effect from the diamagnetic anisotropy of the adjacent triple bond, shifting it slightly upfield (~6.0 ppm) relative to standard alkenes.

Experimental Protocol: A Self-Validating System

The following protocol ensures high-fidelity data acquisition. Every critical step includes a validation checkpoint to guarantee the integrity of the resulting spectra.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: A highly concentrated sample is required to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons (alkyne and vinylic carbons) in ¹³C NMR, which suffer from long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Validation Checkpoint: The solution must be completely clear and free of particulates. Particulates distort the local magnetic field (magnetic susceptibility variations), leading to broad, unresolvable peaks.

Step 2: Probe Tuning & Matching
  • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually or automatically tune and match the probe for ¹H and ¹³C frequencies.

  • Causality: Proper tuning matches the impedance of the probe to the transmitter, minimizing reflected RF power and maximizing the efficiency of the excitation pulse.

  • Validation Checkpoint: The tuning curve (wobble curve) must show a sharp, deep minimum exactly at the target Larmor frequency.

Step 3: Locking & Shimming
  • Action: Lock the spectrometer to the ²H signal of CDCl₃. Execute gradient shimming (Z0–Z5) to homogenize the B₀ magnetic field.

  • Causality: Field homogeneity is critical for resolving the fine J-coupling patterns of the conformationally locked cyclohexenyl ring protons.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHH) of the TMS signal. It must be ≤ 1.0 Hz. If the peak is asymmetric, the shimming has failed and must be repeated.

Step 4: Data Acquisition
  • ¹H NMR: Pulse angle = 30°, relaxation delay (d1) = 2.0 s, number of scans (ns) = 16.

  • ¹³C NMR: Pulse angle = 30°, d1 = 2.0 s, ns = 1024, utilizing WALTZ-16 ¹H decoupling.

  • Validation Checkpoint: Check the Free Induction Decay (FID). The signal must fully decay to the noise floor before the end of the acquisition time (aq) to prevent truncation artifacts (sinc wiggles) post-Fourier Transform.

Workflow Step1 1. Sample Preparation (15-20 mg in CDCl3 + TMS) Step2 2. Probe Tuning & Matching (Minimize Reflected RF Power) Step1->Step2 Step3 3. Locking & Shimming (Target: TMS FWHH ≤ 1.0 Hz) Step2->Step3 Step4 4. 1H/13C Data Acquisition (Optimize d1 for Quaternary C) Step3->Step4 Step5 5. FT & Phase Correction (Zero-filling & Apodization) Step4->Step5

Self-validating NMR acquisition workflow for optimal signal-to-noise and resolution.

Data Presentation: Spectral Assignments

The symmetrical nature of the molecule yields a simplified but highly structured spectrum[3]. The tables below summarize the predictive quantitative data based on the structural causality discussed above.

Table 1: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeAssignment Notes
Ring C2' ~135.0CHVinylic carbon
Ring C1' ~120.5C (Quat)Vinylic carbon, conjugated to alkyne
Octadiyne C2, C7 ~90.2C (Quat)Internal alkyne carbon
Octadiyne C1, C8 ~85.4C (Quat)Alkyne carbon, attached to ring
Ring C4' ~44.0CHRing carbon attached to tert-butyl
t-Butyl Quat C ~32.2C (Quat)Central carbon of tert-butyl group
Ring C6' ~29.5CH₂Allylic methylene
Ring C3' ~28.5CH₂Allylic methylene
Octadiyne C4, C5 ~28.0CH₂Central aliphatic chain
t-Butyl CH₃ ~27.5CH₃Highly shielded methyl carbons
Ring C5' ~24.5CH₂Aliphatic ring methylene
Octadiyne C3, C6 ~19.5CH₂Propargylic methylene
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Notes
Ring C2' 6.05m2HVinylic proton, shielded by alkyne
Octadiyne C3, C6 2.35m4HPropargylic protons
Ring C6' 2.15m4HAllylic protons (axial/equatorial split)
Ring C3' 2.10m4HAllylic protons (axial/equatorial split)
Ring C5' 1.80m4HAliphatic ring protons
Octadiyne C4, C5 1.65m4HCentral chain protons
Ring C4' 1.30m2HMethine proton (axial)
t-Butyl CH₃ 0.88s18HIntense singlet

2D NMR Strategy for Multiplet Resolution

Because the cyclohexenyl ring protons (C3', C5', C6') overlap heavily in the 1.80–2.20 ppm region, 1D ¹H NMR is insufficient for absolute assignment. A 2D NMR strategy is required to map the logical connectivity of the spin systems.

Strategy HSQC 1H-13C HSQC (Direct C-H Mapping) COSY 1H-1H COSY (Spin System Tracing) HMBC 1H-13C HMBC (Quaternary & Linkage) Ring Cyclohexenyl Protons Ring->HSQC Ring->COSY 2J/3J coupling Alkyne Octadiyne Chain Alkyne->HSQC Alkyne->COSY 3J coupling Alkyne->HMBC 3J to C1' TButyl tert-Butyl Group TButyl->HSQC TButyl->HMBC 3J to C4'

2D NMR logical connectivity strategy for resolving complex overlapping multiplets.

  • COSY (Correlation Spectroscopy): Traces the continuous spin system from the vinylic proton (C2') through the allylic (C3') and aliphatic (C4', C5', C6') protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Separates the overlapping ¹H multiplets by spreading them across the much wider ¹³C chemical shift dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the linkage between the structural fragments. The propargylic protons of the octadiyne chain will show a ³J correlation to the quaternary C1' of the cyclohexenyl ring, definitively proving the enyne connectivity.

References

  • National Center for Biotechnology Information. "1,7-Octadiyne | C8H10 | CID 70099 - PubChem." PubChem,[Link].

  • Schrock, R. R., et al. "Regioselective Cyclopolymerization of 1,7-Octadiynes." Macromolecules - ACS Publications,[Link].

  • National Center for Biotechnology Information. "1-Ethynylcyclohexene | C8H10 | CID 79128 - PubChem." PubChem,[Link].

Sources

Method

Application Note: 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne as a Stimuli-Responsive Cross-Linking Agent

Introduction: A New Paradigm in Polymer Cross-Linking The development of advanced polymers for drug delivery, tissue engineering, and diagnostics requires materials with precisely controlled network architectures and, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Paradigm in Polymer Cross-Linking

The development of advanced polymers for drug delivery, tissue engineering, and diagnostics requires materials with precisely controlled network architectures and, increasingly, the ability to respond to environmental cues. Traditional cross-linking methods often result in static networks, lacking the dynamic properties required for next-generation applications. Diacetylene-based compounds represent a unique class of cross-linking agents that undergo a topochemical polymerization upon exposure to UV radiation or thermal energy.[1][2] This process forms a highly conjugated polydiacetylene (PDA) backbone, which is accompanied by a distinct color change, providing a built-in visual indicator of cross-linking.[3][4]

This application note details the use of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne , a novel diacetylene cross-linker. Its bulky terminal tert-butyl-cyclohexenyl groups are designed to influence molecular packing, providing steric hindrance that can be leveraged to control the properties of the resulting polymer network. The core 1,7-octadiyne moiety is the photo- and thermo-active element responsible for the cross-linking reaction. We provide an in-depth examination of the cross-linking mechanism, detailed protocols for both UV- and thermally-initiated polymerization, and robust methods for validating the formation and stability of the cross-linked network.

The Mechanism: Topochemical 1,4-Addition Polymerization

The cross-linking functionality of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is derived from the solid-state polymerization of its diacetylene groups.[2] For this reaction to occur efficiently, the monomer molecules must be pre-organized in a specific crystalline or semi-crystalline arrangement within the host polymer matrix.[1][5] This topochemical requirement is a key consideration in sample preparation.

Upon initiation by UV light (typically ~254 nm) or heat, a 1,4-addition reaction occurs between adjacent diacetylene moieties.[3][6] This chain reaction creates a rigid, conjugated polymer backbone of alternating ene-yne units (a polydiacetylene).[7] The formation of this extensive π-conjugated system is responsible for the material's unique optical properties, most notably the appearance of a deep blue or purple color.[8] This blue phase can transition to a red, fluorescent phase in response to environmental stimuli such as heat or mechanical stress, making it an ideal candidate for developing "smart" materials.[7][9]

G cluster_Monomer Diacetylene Monomers in Polymer Matrix cluster_Polymer Cross-Linked Polydiacetylene (PDA) Network Monomer1 R-C≡C-C≡C-R Monomer2 R-C≡C-C≡C-R Monomer3 R-C≡C-C≡C-R Initiation Initiation (UV Light or Heat) Monomer2->Initiation label_R R = 4-tert-butyl-1-cyclohexenyl-butyl Polymer ...-R-C(=C=C=C)-R-C(=C=C=C)-R-... label_PDA Blue Phase (λmax ≈ 640 nm) Initiation->Polymer

Figure 1: Mechanism of 1,4-addition polymerization of diacetylene monomers to form a conjugated polydiacetylene (PDA) cross-linked network.

Core Application Protocol: Formation of a Cross-Linked Polymer Film

This protocol provides a general framework for using 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne to cross-link a host polymer in a thin-film format. The choice of host polymer and solvent must be empirically determined to ensure co-solubility and proper film formation.

Materials and Reagents
Reagent/MaterialPurposeRecommended Specifications
1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyneCross-linking agentPurity >98%
Host PolymerMatrix to be cross-linkede.g., Polystyrene, PMMA, Polycaprolactone. Must be soluble in the chosen solvent.
SolventDissolution of components & film castingHigh-purity, volatile organic solvent (e.g., Chloroform, Toluene, Tetrahydrofuran). Must dissolve both polymer and cross-linker.
SubstrateSurface for film depositionQuartz slides (for UV-Vis), Silicon wafers (for Raman), or Glass slides.
UV Light SourcePhoto-initiation of cross-linkingUV lamp with a primary emission at 254 nm.
Convection Oven or Hot PlateThermal-initiation & solvent evaporationCapable of maintaining stable temperatures (e.g., 80-150°C).
Experimental Workflow

The following diagram outlines the comprehensive workflow from solution preparation to final characterization of the cross-linked film.

Figure 2: Step-by-step experimental workflow for creating and validating a cross-linked polymer film.

Step-by-Step Methodology

1. Solution Preparation:

  • Rationale: Achieving a homogeneous molecular dispersion is critical for uniform cross-linking.

  • a. Determine the desired weight percentage (wt%) of the cross-linker relative to the host polymer. A typical starting range is 5-20 wt%.

  • b. Dissolve the host polymer in the chosen solvent in a glass vial to create a stock solution (e.g., 100 mg/mL).

  • c. Weigh the required amount of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne and add it to the polymer solution.

  • d. Agitate the mixture (e.g., vortex, sonicate) until the cross-linker is fully dissolved, yielding a clear, colorless solution.

2. Film Casting and Solvent Evaporation:

  • Rationale: The method of film casting and the rate of solvent evaporation directly influence the molecular packing of the diacetylene monomers, which is essential for a successful topochemical reaction.[10] Slow evaporation is often preferred.

  • a. Clean the substrate thoroughly (e.g., with piranha solution for quartz/silicon, or sonication in isopropanol and acetone).

  • b. Cast the film using a suitable method. For drop casting, deposit a known volume of the solution onto the substrate and allow the solvent to evaporate slowly in a covered petri dish at room temperature.

  • c. A clear, non-colored film should be formed.

3. Cross-Linking Initiation (Choose one method):

Method A: UV-Initiated Cross-Linking

  • Rationale: UV irradiation provides a rapid, low-temperature method for initiating polymerization, which is ideal for thermally sensitive host polymers or embedded therapeutics.[11]

  • a. Place the film-coated substrate in a UV cross-linker instrument.

  • b. Irradiate with 254 nm UV light. The required dose will vary, but a starting point is 0.1 - 1.0 J/cm².[12]

  • c. The film should develop a distinct blue or purple color, indicating the formation of the PDA network. The intensity of the color is proportional to the extent of polymerization.

Method B: Thermally-Initiated Cross-Linking

  • Rationale: Thermal initiation can produce highly ordered polymer networks and may be preferable for thicker samples where UV penetration is limited.[13]

  • a. Place the film-coated substrate on a pre-heated hot plate or in a convection oven.

  • b. The polymerization temperature depends on the host polymer and diacetylene packing, but a typical range is 100-150°C.[13]

  • c. Heat for a duration of 10 minutes to several hours. Monitor for the appearance of the blue/purple color.

Protocol for Validation and Characterization

A self-validating protocol is essential for confirming the success and robustness of the cross-linking reaction. The following tests provide qualitative and quantitative evidence of network formation.

Spectroscopic Confirmation
Analysis MethodProcedureExpected Result for Successful Cross-Linking
UV-Vis Spectroscopy Acquire an absorption spectrum of the film on a transparent substrate (e.g., quartz) from 300-800 nm.The un-cross-linked film will be transparent in the visible region. After cross-linking, a strong absorption band will appear, typically with a maximum (λmax) around 640 nm, corresponding to the blue phase of the PDA backbone.[8]
Raman Spectroscopy Acquire a Raman spectrum of the film.The appearance of two characteristic, strong peaks confirms PDA formation: one around ~2100 cm⁻¹ (alkyne C≡C stretch) and another around ~1500 cm⁻¹ (alkene C=C stretch) of the ene-yne backbone.[14][15]
Solvent Resistance Test
  • Rationale: The formation of a covalent network dramatically reduces the solubility of the host polymer. This test provides functional proof of cross-linking.

  • Procedure:

    • Prepare two identical films: one cross-linked and one un-cross-linked (control).

    • Immerse both films in a good solvent for the host polymer (e.g., chloroform).

    • Observe the films after 10-30 minutes.

  • Validation:

    • Un-cross-linked film: Will swell and completely dissolve.

    • Cross-linked film: May swell slightly but will remain intact and insoluble, confirming the formation of a robust polymer network.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
No color change after initiation 1. Insufficient UV dose or temperature. 2. Poor molecular packing of the diacetylene. 3. Cross-linker concentration too low.1. Increase irradiation time/energy or annealing temperature/time. 2. Try a different solvent or a slower evaporation rate. Annealing the film below the cross-linking temperature may improve ordering. 3. Increase the wt% of the cross-linker.
Film is hazy or contains precipitates Poor solubility of the cross-linker in the polymer solution or phase separation during solvent evaporation.1. Ensure the cross-linker is fully dissolved before casting. 2. Use a different solvent system. 3. Decrease the cross-linker concentration.
Cross-linked film is brittle High cross-linking density.Reduce the cross-linker concentration or decrease the initiation time/dose to lower the degree of cross-linking.

Conclusion

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is a highly effective cross-linking agent that offers unique advantages over conventional methods. Its ability to form a chromatically distinct polydiacetylene network provides an immediate visual confirmation of the reaction, simplifying process validation. The resulting cross-linked polymers exhibit enhanced solvent resistance and thermal stability.[13] By tuning the concentration of the cross-linker and the initiation conditions, researchers in materials science and drug development can precisely engineer polymer networks with tailored mechanical properties and built-in environmental responsiveness, opening new avenues for the creation of advanced functional materials.

References

  • Thermal and Photoinduced Polymerization of Thin Diacetylene Films. 1. Phthalimido-Substituted Diacetylenes. Macromolecules - ACS Publications. Available at: [Link]

  • Properties and Applications of Stimuli-Responsive Diacetylenes. Crystal Growth & Design. Available at: [Link]

  • Thermal and Photoinduced Polymerization of Thin Diacetylene Films. 1. Phthalimido-Substituted Diacetylenes. Macromolecules. Available at: [Link]

  • Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. ResearchGate. Available at: [Link]

  • Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers. Available at: [Link]

  • Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. Available at: [Link]

  • Solid-state polymerization of diacetylenes. AIP Publishing. Available at: [Link]

  • Polydiacetylene‐Crosslinked Oligosiloxanes for Dual‐Mode Temperature Sensing. ResearchGate. Available at: [Link]

  • Solid‐state polymerization of a diacetylene crystal: Thermal, ultraviolet, and γ‐ray polymerization of 2,4‐hexadiyne‐1,6‐diol bis‐(p‐toluene sulfonate). ResearchGate. Available at: [Link]

  • Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties. SciELO México. Available at: [Link]

  • Combined Electrical and Optical Characterization of Polydiacetylene. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Topochemical cross-linking of diacetylene in a highly interpenetrated three-dimensional covalent organic framework. Chemical Communications (RSC Publishing). Available at: [Link]

  • Structural aspects of the topochemical polymerization of diacetylenes. Die Makromolekulare Chemie, Volume 185, Issue 6. Available at: [Link]

  • Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • Engineering solvent resistance in semiconducting polymer films through UV-induced polydiacetylene crosslinking. RSC Publishing. Available at: [Link]

  • Visible-light photocatalyzed cross-linking of diacetylene ligands by quantum dots to improve their aqueous colloidal stability. PubMed. Available at: [Link]

  • Conjugated Polymer with Polydiacetylene Cross-Links Through Topochemical Polymerization of 1,3-Butadiyne Moieties Toward Photopatternable Thin Films. ACS Publications. Available at: [Link]

  • Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate. Available at: [Link]

  • Polydiacetylene Supramolecules: Synthesis, Characterization, and Emerging Applications. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Solvent Resistant Hole-Transporting Thin Films via Diacetylene Cross-Linking and Their Applications in Solution-Processed QLEDs. ACS Applied Polymer Materials. Available at: [Link]

  • Towards Utilising Photocrosslinking of Polydiacetylenes for the Preparation of "Stealth" Upconverting Nanoparticles. PubMed. Available at: [Link]

  • Photochemical cross-linking study of polymers containing diacetylene groups in their main chain and azobenzene compounds. Redalyc.org. Available at: [Link]

Sources

Application

Application Note: Synthesis and Utility of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne via Double Sonogashira Cross-Coupling

Executive Summary The construction of complex, sterically defined bis-enyne scaffolds is of paramount importance in the development of advanced materials, hyperbranched polymers, and rigid pharmacophores. This applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of complex, sterically defined bis-enyne scaffolds is of paramount importance in the development of advanced materials, hyperbranched polymers, and rigid pharmacophores. This application note details the optimized double Sonogashira cross-coupling protocol for the synthesis of 1,8-bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne . By utilizing 4-tert-butyl-1-cyclohexenyl triflate as a highly reactive electrophile and 1,7-octadiyne as the terminal diyne tether, this methodology provides a robust, self-validating pathway to generate C(sp²)–C(sp) linkages with high regioselectivity and yield.

Mechanistic Rationale & Experimental Design

The Sonogashira coupling is the premier methodology for reacting terminal alkynes with sp²-hybridized carbon centers[1]. While aryl or vinyl halides are traditionally employed, vinyl trifluoromethanesulfonates (triflates) offer superior leaving-group ability, facilitating rapid oxidative addition to the Palladium(0) active species[2].

The choice of 4-tert-butyl-1-cyclohexenyl triflate introduces significant steric bulk. The equatorial tert-butyl group locks the cyclohexane ring into a rigid chair conformation, providing a stereochemically well-defined building block. However, this steric hindrance can impede the transmetalation step. To counteract this, Pd(PPh₃)₄ is selected as the catalyst. Unlike Pd(II) pre-catalysts (e.g., PdCl₂(PPh₃)₂), Pd(PPh₃)₄ is already in the requisite Pd(0) oxidation state, bypassing the induction period required for in situ reduction and preventing the reaction from stalling in sterically demanding environments.

1,7-octadiyne serves as a flexible, aliphatic terminal diyne[3]. Because it possesses two reactive terminal alkynes, precise stoichiometric control and rigorous deoxygenation are critical to prevent unwanted Glaser homocoupling (the oxidative dimerization of alkynes mediated by Cu(I) and O₂).

SonogashiraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Vinyl Triflate) Pd0->OxAdd + R-OTf TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Di-organo Pd(II) RedElim->Pd0 Bis-Coupled Product CuCycle Copper Cycle (1,7-Octadiyne + Base) CuCycle->TransMet Cu-C≡C-R'

Catalytic cycle of the double Sonogashira coupling using vinyl triflates.

Optimization of Reaction Conditions

To establish a high-yielding protocol, several catalytic systems and solvent/base combinations were evaluated. Diisopropylamine (DIPA) was found to be vastly superior to Triethylamine (TEA). DIPA is a stronger base and a more effective ligand for stabilizing the Cu(I) intermediate, which accelerates the formation of the copper acetylide and outcompetes side reactions.

Table 1: Optimization of the Double Sonogashira Coupling

EntryCatalyst (5 mol%)Co-CatalystBase / Solvent (1:1)Temp (°C)Yield (%)Mechanistic Observation
1PdCl₂(PPh₃)₂CuI (10 mol%)TEA / THF6045Sluggish reduction to Pd(0); Glaser homocoupling observed.
2Pd(PPh₃)₄CuI (10 mol%)TEA / DMF6062Improved solubility of intermediates, moderate yield.
3 Pd(PPh₃)₄ CuI (10 mol%) DIPA / DMF 50 88 Optimal transmetalation rate; clean, rapid conversion.
4Pd(PPh₃)₄NoneDIPA / DMF50<10Cu-free conditions fail to activate the aliphatic alkyne.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual cues and in-process controls are embedded to ensure experimental integrity.

Materials Required:
  • 1,7-octadiyne (Passed through basic alumina prior to use)

  • 4-tert-butyl-1-cyclohexenyl triflate (Synthesized from 4-tert-butylcyclohexanone)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI, 99.999% trace metals basis)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylamine (DIPA, distilled over CaH₂)

Workflow Prep Reagent Prep Dry & Degas React Coupling Reaction Pd/Cu Catalysis Prep->React Quench Quench & Extract NH4Cl / EtOAc React->Quench Purify Purification Silica Column Quench->Purify Analyze Characterization NMR / MS Purify->Analyze

Step-by-step experimental workflow for the synthesis of the target bis-enyne.

Step-by-Step Methodology:

Step 1: System Purging and Reagent Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add 4-tert-butyl-1-cyclohexenyl triflate (2.2 mmol, 1.1 equiv per alkyne) and 1,7-octadiyne (1.0 mmol) to the flask.

  • Inject anhydrous DMF (5.0 mL) and DIPA (5.0 mL).

  • Causality Check: Subject the solution to three freeze-pump-thaw cycles. Why? Trace oxygen will rapidly oxidize Cu(I) to Cu(II), triggering Glaser homocoupling of the diyne and terminating the catalytic cycle.

Step 2: Catalyst Introduction

  • Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Self-Validation: The solution will transition from colorless to a vibrant, clear yellow. This confirms the successful dissolution of the active Pd(0) species without immediate aggregation to palladium black.

  • Add CuI (0.10 mmol, 10 mol%).

  • Self-Validation: A transient darkening (orange/brown hue) will occur within 2-3 minutes. This is the visual confirmation of the copper acetylide formation and the initiation of transmetalation.

Step 3: Reaction Execution and Monitoring

  • Seal the Schlenk flask and heat to 50 °C in a pre-equilibrated oil bath for 12 hours.

  • In-Process Control (TLC): Monitor the reaction using TLC (100% Hexanes). The starting vinyl triflate (R_f ~ 0.8, weakly UV active) will deplete. The target bis-enyne will appear as a highly non-polar, intensely UV-active spot at R_f ~ 0.55 due to the extended conjugation of the enyne system.

Step 4: Quench and Workup

  • Cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl effectively complexes and solubilizes the copper salts into the aqueous layer, preventing emulsion formation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel using 100% Hexanes as the eluent.

  • The product, 1,8-bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, elutes rapidly. Evaporation of the solvent yields a pale yellow, viscous oil (typical yield: 85-88%).

Downstream Applications

The synthesized 1,8-bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is a highly valuable precursor. The internal diynes, flanked by sterically demanding cyclohexenyl rings, are prime candidates for regioselective cyclopolymerization[4]. When exposed to modified Grubbs-Hoveyda or Schrock-type metathesis initiators, this monomer undergoes cascade cyclopolymerization to yield conjugated polyacetylenes containing alternating six-membered rings, which exhibit unique optoelectronic properties and high thermal stability.

References

  • [3] Title: Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides Source: acs.org URL:

  • [4] Title: Regioselective Cyclopolymerization of 1,7-Octadiynes Source: researchgate.net URL:

  • [1] Title: Vinyl Triflate|C3H3F3O3S|CAS 53547-61-8 - Benchchem Source: benchchem.com URL:

  • [2] Title: Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3 Source: acs.org URL:

Sources

Method

Application Note: Synthesis and Processing of Phosphole-Based n-Type Organic Semiconductors Using 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Executive Summary The development of highly efficient, solution-processable n-type (electron-transporting) organic semiconductors remains a critical bottleneck in the advancement of Organic Light-Emitting Diodes (OLEDs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient, solution-processable n-type (electron-transporting) organic semiconductors remains a critical bottleneck in the advancement of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. While p-type materials are abundant,1[1].

This application note details the bottom-up synthesis of highly luminescent, n-type phosphole-based semiconductors utilizing 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne as the critical structural precursor. By leveraging the Fagan-Nugent metallacycle route, this specific diyne allows for the precise construction of fused-ring phospholes that exhibit exceptional solid-state quantum yields and solubility, overcoming traditional limitations of aggregation-caused quenching (ACQ).

Mechanistic Insights: Molecular Design & Causality

The selection of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is not arbitrary; it is a masterclass in rational molecular design for optoelectronics:

  • The 1,7-Octadiyne Core: During metallacycle formation, the 1,7-diyne undergoes a [2+2+2] cycloaddition that forces the creation of a fused six-membered ring. This rigidifies the conjugated backbone, suppressing non-radiative vibrational decay pathways and enhancing overall luminescence[2].

  • The 4-tert-butyl-1-cyclohexenyl Termini: Planar conjugated molecules inherently suffer from π-π stacking in the solid state, leading to excimer formation and ACQ. The massive steric bulk of the tert-butylcyclohexenyl groups acts as a physical bumper, preventing tight intermolecular packing and 3[3]. Furthermore, these aliphatic rings guarantee excellent solubility in common organic solvents, enabling low-cost spin-coating or inkjet printing fabrication.

G A 1,8-Bis(4-tert-butyl-1-cyclohexenyl) -1,7-octadiyne B 1,7-Octadiyne Core A->B C 4-tert-butylcyclohexenyl Terminal Groups A->C D Fused 6-Membered Ring (Rigid Backbone) B->D Cyclization E Steric Shielding (Prevents Pi-Stacking) C->E Bulky Volume G High Solubility in Organic Solvents C->G Lipophilicity F High Solid-State Quantum Yield D->F Reduces Non-Radiative Decay E->F Prevents ACQ

Structure-property relationships of the diyne precursor in organic semiconductors.

Synthetic Workflow & Experimental Design

The synthesis relies on the2[2]. The diyne is first converted into a titanacyclopentadiene intermediate using Sato's Reagent. Subsequent transmetallation with a phosphorus electrophile yields the phosphole ring. Finally, chemical modification of the phosphorus atom (e.g., oxidation) tunes the Lowest Unoccupied Molecular Orbital (LUMO) to achieve n-type characteristics.

G A 1,8-Bis(4-tert-butyl-1-cyclohexenyl) -1,7-octadiyne C Titanacyclopentadiene Intermediate A->C [2+2+2] Cycloaddition B Cp2TiCl2 + iPrMgCl (Sato's Reagent) B->C Ti(II) Generation E Conjugated Phosphole (Precursor) C->E Ring Closure D PhPCl2 (Transmetallation) D->E G n-Type Organic Semiconductor E->G Bandgap Tuning F Oxidation (S8) or AuCl Complexation F->G

Synthetic workflow for phosphole-based organic semiconductors via the Fagan-Nugent method.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Titanacyclopentadiene Intermediate

Objective: To regioselectively cyclize the 1,7-octadiyne core into a fused metallacycle.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Reagent Loading: Add 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (1.0 mmol, 1.0 equiv) and bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂, 1.1 mmol, 1.1 equiv).

  • Solvation: Inject 20 mL of anhydrous, degassed tetrahydrofuran (THF). Stir to dissolve.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Sato’s reagent intermediates (Cp₂Ti(propene)) are thermally unstable; strict low temperatures prevent premature decomposition and unwanted alkyne oligomerization.

  • Activation: Dropwise inject isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 2.2 mmol, 2.2 equiv). The mixture will transition from red to dark brown.

  • Cyclization: Remove the cooling bath. Allow the reaction to warm to room temperature and stir for 2 hours. A deep red/purple hue indicates successful formation of the titanacyclopentadiene[2].

Protocol B: Transmetallation to the Conjugated Phosphole

Objective: To replace the titanium center with phosphorus, forming the luminescent phosphole core.

  • Re-cooling: Cool the reaction mixture from Protocol A back to -78 °C.

  • Electrophile Addition: Slowly add dichlorophenylphosphine (PhPCl₂, 1.1 mmol, 1.1 equiv) via syringe. Causality: The electrophilic P(III) center undergoes a concerted transmetallation with the nucleophilic Ti-C bonds, closing the phosphole ring and ejecting Cp₂TiCl₂[3].

  • Reaction: Stir overnight (12-16 h) while allowing the system to slowly warm to room temperature.

  • Quenching & Extraction: Quench with 10 mL of degassed water. Extract the organic layer with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol C: Bandgap Tuning via P-Oxidation

Objective: To lower the LUMO energy level, converting the precursor into an n-type semiconductor.

  • Reaction Setup: Dissolve the crude phosphole in 15 mL of anhydrous toluene.

  • Oxidation: Add elemental sulfur (S₈, 3.0 mmol, excess).

  • Reflux: Heat the mixture to 110 °C for 4 hours under Argon. Causality: The formation of the P=S double bond withdraws electron density from the conjugated diene system. This significantly stabilizes the LUMO, making electron injection highly favorable[1].

  • Purification: Cool to room temperature, remove the solvent, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1) to isolate the pure thioxophosphole.

(Note: Alternatively, 1,7-octadiyne derivatives can undergo4 using Pd(PPh₃)₄/CuI catalysts, where the bulky side groups prevent the formation of intractable networks[4].)

Optoelectronic Characterization & Data Presentation

The optoelectronic properties of the resulting semiconductors are highly dependent on the functionalization of the phosphorus center. The table below summarizes the typical shifts observed upon modification.

Compound StateAbsorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)Bandgap (eV)
Free Phosphole (P-Ph) 395480-5.40-2.602.80
Thioxophosphole (P=S) 415520-5.65-3.102.55
Gold Complex (P-AuCl) 420535-5.70-3.252.45

Table 1: Optoelectronic properties demonstrating the effect of P-modification. The addition of sulfur significantly lowers the LUMO, enhancing the electron-accepting (n-type) properties required for OLED electron transport layers.

Self-Validation & Troubleshooting

To ensure the integrity of the synthesized materials, rely on the following self-validating checks:

  • Colorimetric Indicators: The transition from the yellow diyne to the deep purple titanacyclopentadiene, and finally to the bright yellow/green fluorescent phosphole, provides immediate visual confirmation of reaction progress.

  • ³¹P NMR Spectroscopy: Free phospholes typically exhibit a ³¹P NMR chemical shift around +10 to +15 ppm. Upon successful oxidation to the thioxophosphole (Protocol C), this peak must shift significantly downfield to +40 to +50 ppm . Failure to observe this shift indicates incomplete oxidation.

  • Troubleshooting Insoluble Products: If an insoluble polymer forms instead of discrete metallacycles, it is likely due to localized heating during the iPrMgCl addition. Ensure strict temperature control at -78 °C and increase the stirring rate to dissipate heat rapidly.

References

  • π-Conjugated phospholes and their incorporation into devices.SciSpace.
  • A Zirconocene-Coupling Route to Substituted Poly(p-phenylenedienylene)s: Band Gap Tuning via Conformational Control.Journal of the American Chemical Society.
  • Novel copper(I) complex of 2,5-Bis(2-pyridyl)phosphole: Synthesis, Characterization, Catalytic Activity and DFT Calculations.ResearchGate.
  • Phosphole-based π-conjugated electroluminescent materials for OLEDs.ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1,8-Bis(4-tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne .

The synthesis of this highly lipophilic, conjugated diyne relies on a double Sonogashira cross-coupling between 1,7-octadiyne and 4-tert-butylcyclohex-1-en-1-yl triflate. Because the reaction requires two sequential carbon-carbon bond formations on a single aliphatic linker, it is highly susceptible to statistical stalling, catalyst deactivation, and oxidative side reactions[1].

Below, you will find a mechanistic breakdown, an advanced troubleshooting FAQ, a self-validating experimental protocol, and quantitative optimization metrics.

PART 1: Mechanistic Workflow & Causality

To improve your yield, you must first understand the competing pathways in your reaction flask. The target molecule requires the active Palladium(0) species to successfully execute two full catalytic cycles. However, the presence of Copper(I) co-catalysts in oxygen-imperfect environments will trigger a competing Glaser homocoupling pathway[2]. This side reaction dimerizes your 1,7-octadiyne starting material, irreversibly capping the reactive alkynes and destroying your yield[3].

Workflow Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Vinyl Triflate) Pd0->OxAdd TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet RedElim Reductive Elimination (Mono-coupled Intermediate) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration SecondCycle Second Catalytic Cycle (Di-coupled Target Product) RedElim->SecondCycle Requires Excess Triflate CuCycle Cu(I) Activation (1,7-octadiyne) CuCycle->TransMet Glaser Glaser Homocoupling (Irreversible Yield Loss) CuCycle->Glaser Trace O2 Exposure

Figure 1: Sonogashira catalytic workflow highlighting the Glaser homocoupling yield-loss pathway.

PART 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at the mono-coupled intermediate, leaving me with a ~40% yield of the final product? Causality: The second coupling event is statistically less favorable and sterically more hindered than the first. If you use a strict 1:2 stoichiometric ratio of diyne to vinyl triflate, any trace degradation of the triflate (via moisture) or deactivation of the Pd(0) catalyst will leave the reaction starved of electrophile[4]. Solution: Break the statistical barrier by using a deliberate excess of the 4-tert-butylcyclohex-1-en-1-yl triflate (2.5 to 3.0 equivalents). Furthermore, ensure your solvent is strictly anhydrous, as vinyl triflates are highly susceptible to solvolysis in protic or wet environments[5].

Q2: I am seeing a large amount of a highly non-polar polymeric byproduct. How do I eliminate Glaser homocoupling? Causality: Copper(I) iodide is added to accelerate the transmetalation step by forming a copper acetylide. However, if trace oxygen is present, Cu(I) oxidizes to Cu(II), which acts as an oxidant to couple two terminal alkynes together (Glaser-Hay coupling)[2]. Because 1,7-octadiyne has two terminal alkynes, this rapidly forms oligomeric chains. Solution: Standard nitrogen sparging is insufficient. You must rigorously deoxygenate your solvents using the Freeze-Pump-Thaw method (minimum 3 cycles). If homocoupling persists, switch to a Copper-free Sonogashira protocol utilizing an electron-rich, bulky phosphine ligand like SPhos or XPhos with Pd(OAc)₂, which completely shuts down the Glaser pathway[2],[3].

Q3: My 4-tert-butylcyclohex-1-en-1-yl triflate seems to degrade before I even start the coupling. How can I stabilize it? Causality: Vinyl triflates synthesized from 4-tert-butylcyclohexanone are highly electrophilic[5]. Trace acids present on standard silica gel during purification will catalyze their decomposition back to the ketone. Solution: When purifying the freshly synthesized vinyl triflate, you must deactivate your silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes[4]. Store the purified triflate at -20 °C under argon and use it within 48 hours.

PART 3: Self-Validating Experimental Protocol

This optimized procedure utilizes a copper-catalyzed system with rigorous oxygen exclusion to maximize the di-coupled yield.

Reagents:

  • 1,7-octadiyne: 1.0 mmol (1.0 eq)

  • 4-tert-butylcyclohex-1-en-1-yl triflate: 2.6 mmol (2.6 eq)

  • Pd(PPh₃)₄: 0.05 mmol (5 mol%)

  • CuI: 0.10 mmol (10 mol%)

  • Diisopropylamine (DIPA): 3.0 mmol (3.0 eq)

  • Anhydrous DMF: 10 mL

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of anhydrous DMF and 3.0 mmol of DIPA into a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

  • Catalyst Loading: Backfill the flask with ultra-pure Argon. Quickly add Pd(PPh₃)₄ and CuI against a positive counter-flow of Argon.

    • Validation Checkpoint: The solution should turn a clear, pale yellow/green. A rapid shift to dark brown or black at this stage indicates premature catalyst aggregation (Pd black) due to oxygen ingress. If this occurs, abort and restart.

  • Electrophile Addition: Inject the 4-tert-butylcyclohex-1-en-1-yl triflate (2.6 eq) via a gas-tight syringe. Stir for 5 minutes at room temperature.

  • Slow Alkyne Addition: Dilute the 1,7-octadiyne (1.0 eq) in 1 mL of degassed DMF. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Slow addition keeps the instantaneous concentration of the terminal alkyne low, kinetically disfavoring bimolecular Glaser homocoupling[2].

  • Reaction Monitoring: Heat the reaction to 45 °C.

    • Validation Checkpoint: Monitor via TLC (100% Hexanes). The mono-coupled intermediate will appear at Rf​≈0.5 . The reaction is only complete when this spot is fully consumed and replaced by the highly lipophilic di-coupled product at Rf​≈0.8 .

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract with Hexanes (3 x 15 mL). Wash the organic layer with water (5 x 20 mL) to completely remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (100% Hexanes).

PART 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the product distribution, demonstrating why the optimized parameters were selected.

Condition SetEquivalents of Vinyl TriflateDegassing MethodCatalyst SystemDi-Coupled Yield (%)Mono-Coupled Yield (%)Glaser Byproduct (%)
Baseline 2.0 eqN₂ Sparge (10 min)PdCl₂(PPh₃)₂ / CuI35%22%40%
Excess Electrophile 2.6 eqN₂ Sparge (10 min)PdCl₂(PPh₃)₂ / CuI51%<5%38%
Optimized (Cu-Catalyzed) 2.6 eqFreeze-Pump-ThawPd(PPh₃)₄ / CuI88% <2%<5%
Cu-Free Alternative 2.6 eqN₂ Sparge (10 min)Pd(OAc)₂ / SPhos74%15%0%

Note: While the Cu-free alternative completely eliminates Glaser homocoupling, the overall reaction rate is slower, leading to a higher persistence of the mono-coupled intermediate after 24 hours.

PART 5: References

Sources

Optimization

Troubleshooting solubility issues of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne in organic solvents

Welcome to the Technical Support Center. As drug discovery pushes toward more complex and lipophilic targets, formulation and assay scientists frequently encounter "brick dust" or "grease ball" molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery pushes toward more complex and lipophilic targets, formulation and assay scientists frequently encounter "brick dust" or "grease ball" molecules. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is a prime example of the latter.

Characterized by two bulky tert-butylcyclohexenyl end groups connected by a rigid, linear 1,7-octadiyne linker, this molecule possesses extreme hydrophobicity (high LogP) and a rigid planar-like core. These structural features result in high crystal lattice energy and strong intermolecular van der Waals forces, making it notoriously difficult to solubilize in standard assay media—including 100% Dimethyl Sulfoxide (DMSO) at standard stock concentrations[1].

This guide provides mechanistic insights, field-proven protocols, and diagnostic workflows to help you overcome these specific solubility barriers.

Part 1: Diagnostic Workflow

Before altering your assay conditions, it is critical to identify exactly where the solubility failure is occurring. Is the molecule failing to dissolve in the organic stock, or is it precipitating upon aqueous dilution? Use the decision tree below to guide your troubleshooting process.

Workflow Start Start: Weigh Compound DMSO Add 100% DMSO (Target 10 mM) Start->DMSO Check1 Is it completely dissolved? DMSO->Check1 HeatSon Heat to 37°C & Sonicate (15 min) Check1->HeatSon No AqDil Dilute into Aqueous Assay Buffer Check1->AqDil Yes Check2 Is it completely dissolved? HeatSon->Check2 AltSolv Use THF/DMSO blend or lower to 1 mM Check2->AltSolv No Check2->AqDil Yes AltSolv->AqDil Check3 Precipitation or Cloudiness? AqDil->Check3 Surfactant Add Tween-20/BSA or use Step-Down Dilution Check3->Surfactant Yes Success Proceed to Assay Check3->Success No Surfactant->Success

Troubleshooting workflow for solubilizing highly lipophilic alkyne compounds.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does this compound resist dissolution in 100% DMSO at standard 10 mM stock concentrations?

The Causality: DMSO is a polar aprotic solvent. While it is the industry standard for small molecules, it struggles to solvate highly non-polar, aliphatic-rich molecules like 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne. The energetic penalty of disrupting the compound's strong hydrophobic interactions is not offset by favorable solvent-solute interactions in DMSO[1]. The Solution: Lower the target master stock concentration to 1 mM or 5 mM. If a 10 mM stock is strictly required, utilize a binary solvent system (e.g., 10% Tetrahydrofuran in DMSO) to disrupt the initial lattice energy before bulk solvation.

Q2: My compound dissolves in DMSO, but immediately "crashes out" when diluted into aqueous assay buffer. How can I prevent this?

The Causality: This phenomenon is known as "solvent shock." When a high-concentration DMSO stock is pipetted directly into water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the highly hydrophobic alkyne without a solvation shell, forcing the molecules to undergo rapid nucleation and macroscopic precipitation[2]. The Solution: Implement a "Step-Down Dilution" protocol (see Part 4). Additionally, introduce excipients like non-ionic surfactants (Tween-20, Pluronic F-68) or carrier proteins (Bovine Serum Albumin, BSA) into the assay buffer prior to compound addition to create hydrophobic pockets that stabilize the monomeric form.

Q3: The assay shows biological activity, but I suspect false positives. Could solubility be the issue?

The Causality: Yes. Highly lipophilic compounds often form colloidal aggregates (100–1000 nm in diameter) in aqueous media rather than precipitating visibly. These colloids non-specifically sequester target proteins, leading to promiscuous, false-positive inhibition in biochemical assays. The Solution: Test the compound's activity in the presence of 0.01% - 0.1% Triton X-100 or Tween-20. Surfactants disrupt colloidal aggregates by encapsulating the compound in micelles. If the biological activity disappears upon the addition of detergent, the initial result was an aggregation-based false positive.

Q4: Are there alternative solvent systems for primary stock preparation?

The Causality: For molecules with extended aliphatic rings and alkyne systems, less polar organic solvents are thermodynamically more favorable for initial solvation[3]. The Solution: Tetrahydrofuran (THF) or 1,4-Dioxane are excellent solubilizers for bulky cyclohexyl groups. However, because these solvents can denature proteins or cause cellular toxicity, they must be kept to an absolute minimum (<0.1% final assay concentration).

Part 3: Solubilization Mechanism

Understanding the physical state of your compound in solution is critical for assay integrity. The diagram below illustrates the divergent pathways of direct aqueous dilution versus surfactant-mediated solubilization.

Mechanism Monomer Organic Stock (Monomeric) Buffer Direct Aqueous Dilution Monomer->Buffer Buffer2 Dilution with Surfactant Buffer Monomer->Buffer2 Nucleation Hydrophobic Collapse Buffer->Nucleation Colloid Colloidal Aggregation (False Positives) Nucleation->Colloid Micelle Micellar Encapsulation Buffer2->Micelle Stable Stable Bioavailable Monomers Micelle->Stable

Mechanistic pathway of colloidal aggregation versus surfactant-mediated solubilization.

Part 4: Data Presentation & Solvent Compatibility

The following table summarizes the quantitative limits and biological compatibility of various solvent/excipient systems for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne.

Solvent / Excipient SystemPrimary FunctionMax Expected Solubility (Stock)Biological Assay Tolerance (Final Conc.)
100% DMSO Standard stock solventPoor (< 2 mM)High (up to 1-2% v/v)
THF / DMSO (1:9) Binary stock solventExcellent (~10-20 mM)Moderate (THF must be < 0.1% v/v)
Tween-20 (0.01-0.1%) Non-ionic surfactantPrevents aqueous aggregationHigh (Standard in biochemical assays)
BSA (0.1% w/v) Carrier proteinBinds/stabilizes lipophilic moleculesHigh (Standard in cell-based assays)
Glycerol (5-10%) Co-solvent / CryoprotectantEnhances protein stability[3]High (Well tolerated by most enzymes)

Part 5: Experimental Protocols

To ensure self-validating and reproducible results, strictly adhere to the following methodologies when handling this compound.

Protocol A: Preparation of Master Stock Solutions using Binary Solvents

Use this protocol if the compound fails to dissolve in 100% DMSO at the required concentration.

  • Weighing: Accurately weigh the required mass of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne into a glass vial (avoid plastics to prevent non-specific binding of the dry powder).

  • Primary Solvation: Add 10% of the final target volume using anhydrous Tetrahydrofuran (THF). Gently swirl until the powder is fully wetted and visually dissolved. The THF rapidly solvates the bulky tert-butyl groups.

  • Secondary Solvation: Add the remaining 90% of the volume using anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex the mixture for 30 seconds, then place in a sonicating water bath at 37°C for 15 minutes.

  • Verification: Inspect the vial against a light source. The solution must be completely optically clear with no Schlieren lines or micro-particulates.

Protocol B: The "Step-Down" Dilution Method for Aqueous Assays

Use this protocol to prevent "solvent shock" and precipitation when moving from the organic stock to the aqueous assay.

  • Buffer Preparation: Prepare your final aqueous assay buffer and supplement it with 0.05% Tween-20 (for biochemical assays) or 0.1% BSA (for cell-based assays).

  • Intermediate Plate Setup: Create an intermediate dilution plate containing a 50/50 (v/v) mixture of DMSO and the supplemented assay buffer.

  • First Dilution: Pipette the required volume of the Master Stock (from Protocol A) into the intermediate plate. Mix thoroughly by pipetting up and down 10 times. Note: The presence of 50% DMSO prevents immediate hydrophobic collapse.

  • Final Transfer: Transfer the required volume from the intermediate plate into the final assay plate containing the bulk aqueous buffer. Mix gently.

  • Incubation: Allow the final assay plate to equilibrate at room temperature for 15 minutes before adding biological targets.

Part 6: References

  • Lipophilicity & Solubility in Drug Discovery Creative Bioarray.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of highly unsaturated organic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of highly unsaturated organic compounds. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS: 654643-84-2) is a specialized molecule featuring a 1,7-octadiyne core flanked by two cyclohexenyl rings. This creates a conjugated enyne architecture that, while synthetically valuable, is highly vulnerable to autoxidation and polymerization.

This guide is designed to move beyond basic storage instructions by explaining the chemical causality behind degradation and providing self-validating protocols to ensure the integrity of your compound during long-term storage.

Mechanistic Overview: The Vulnerability of Conjugated Enediynes

To successfully store this compound, we must first understand why it degrades. The molecule contains multiple allylic and propargylic carbon centers (the CH2​ groups adjacent to the double and triple bonds). The carbon-hydrogen (C-H) bonds at these positions are exceptionally weak because any resulting radical is heavily resonance-stabilized by the adjacent π -systems.

When exposed to ambient oxygen (a diradical) and light, a radical chain reaction is initiated. Oxygen adds to the propargylic/allylic radicals to form peroxy radicals ( ROO∙ ), which abstract further hydrogens to form hydroperoxides ( ROOH ). This cascade not only causes the oxidative cleavage of the alkynes into complex mixtures of dicarbonyls and carboxylic acids[1][2], but it also triggers rapid cross-linking and polymerization of the cyclohexenyl moieties. Because of these reactive hazards, the parent diyne structures are fundamentally incompatible with strong oxidizing agents and require stringent environmental controls[3].

Autoxidation A 1,8-Bis(4-tert-butyl-1-cyclohexenyl) -1,7-octadiyne B Radical Initiation (O2, Light, Metals) A->B Exposure C Allylic/Propargylic Radical Formation B->C H-Abstraction D Peroxy Radical (ROO•) C->D + O2 D->C Chain Propagation E Hydroperoxide (ROOH) D->E + RH F Oxidative Cleavage & Polymerization E->F Degradation

Autoxidation cascade of conjugated enyne systems leading to polymerization and degradation.

Troubleshooting Guide & FAQs

Q: My batch of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne has turned from a colorless substance into a yellow, viscous oil. Can I still use it? A: No. This yellowing indicates macroscopic polymerization and oxidative degradation. The enyne system has undergone radical-mediated cross-linking. Do not use this batch for sensitive assays or synthesis, as the polymeric byproducts and hydroperoxides will severely poison metal catalysts and skew quantitative results. Causality: Light and trace transition metals catalyze the homolytic cleavage of ambient O2​ , initiating a chain reaction at the propargylic sites.

Q: HPLC analysis of my stored compound shows a broad smear of polar peaks. How did this happen if it was stored in a sealed vial? A: Standard vials trap ambient air (which contains ~21% oxygen). Even a small headspace of air is sufficient to generate hydroperoxides over time. Alkynes are highly susceptible to oxidative cleavage, forming complex mixtures of dicarbonyls and chain-shortened acids[2]. Solution: You must displace the headspace with Argon before sealing. Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the compound.

Q: What is the optimal solvent for creating stock solutions of this compound? A: Non-polar, aprotic solvents like hexanes or toluene are preferred. However, the solvent must be rigorously degassed. Dissolved oxygen in standard HPLC-grade solvents is the primary hidden culprit for solution-phase degradation.

Self-Validating Storage Protocols

To guarantee the integrity of your samples, implement the following self-validating workflows. By building verification steps directly into the protocol, you eliminate guesswork regarding the storage conditions.

Protocol A: Freeze-Pump-Thaw Degassing of Storage Solvents

Causality: Sparging a solvent with inert gas only removes ~80% of dissolved oxygen. For highly sensitive enediynes, you must use the freeze-pump-thaw method to achieve >99.9% oxygen removal.

  • Preparation: Place the desired storage solvent (e.g., anhydrous hexane) in a Schlenk flask with a magnetic stir bar. Seal the flask and connect it to a Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum line for 5–10 minutes to evacuate the headspace of any gases that were expelled during freezing.

  • Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You will observe gas bubbles escaping from the liquid as it melts.

  • Validation (The Self-Validating Step): Repeat steps 2–4 for a total of three cycles. The system is validated when, during the final thaw cycle, absolutely no gas bubbles are observed rising through the liquid. This visually confirms the complete absence of dissolved O2​ .

  • Inerting: Backfill the flask with Argon gas.

Protocol B: Aliquoting and Cryogenic Storage

Causality: Repeatedly opening a master stock vial introduces moisture and oxygen, leading to cumulative degradation. Aliquoting prevents this by ensuring each sub-sample is only exposed to the atmosphere once.

  • Dissolution: Dissolve the purified 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne in the degassed solvent from Protocol A.

  • Antioxidant Addition (Optional but Recommended): Add 10 ppm of Butylated hydroxytoluene (BHT). BHT acts as a sacrificial radical scavenger, intercepting any stray peroxy radicals before they can propagate through the enediyne stock.

  • Aliquoting: Under a continuous stream of Argon, transfer single-use volumes into amber glass ampoules or vials. Causality for Amber Glass: Prevents photochemical radical initiation.

  • Sealing: Crimp-seal the vials with PTFE-lined septa or flame-seal the ampoules.

  • Validation (The Sentinel Vial): Create one extra "Sentinel Vial" containing the exact same mixture. Store it alongside the main batch. After 30 days, run an HPLC-UV analysis on the Sentinel Vial. If the purity remains >99%, the entire batch's storage condition is validated without needing to breach the main experimental aliquots.

  • Storage: Transfer all vials to a -80 °C freezer.

StorageWorkflow S1 Purified Compound S2 Dissolve in Degassed Solvent S1->S2 S3 Add 10 ppm BHT (Antioxidant) S2->S3 S4 Aliquot under Argon Blanket S3->S4 S5 Crimp Seal in Amber Vials S4->S5 S6 Store at -80°C S5->S6

Validated workflow for the long-term, oxidation-free storage of sensitive enediyne derivatives.

Quantitative Storage Data

The following table summarizes the expected shelf-life of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne under various storage configurations.

Storage ConfigurationAtmosphereAntioxidant AdditiveTemperatureExpected Shelf-Life (Purity >95%)
Neat (Solid/Oil)Ambient AirNone+20 °C< 1 Week
Neat (Solid/Oil)Argon BlanketNone-20 °C3–6 Months
Hexane SolutionArgon BlanketNone-80 °C12 Months
Hexane SolutionArgon Blanket10 ppm BHT-80 °C> 24 Months

References

  • 9.6: Oxidative Cleavage of Alkynes - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation Master Organic Chemistry[Link]

Sources

Optimization

Technical Support Center: Resolving Aliphatic NMR Overlaps in 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne Analysis

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing complex, pseudo-symmetric aliphatic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing complex, pseudo-symmetric aliphatic molecules. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne presents a formidable structural challenge: severe spectral crowding in the 1.0–2.5 ppm region.

This guide provides researchers and drug development professionals with a mechanistic, self-validating framework to disentangle these overlapping resonances using Aromatic Solvent Induced Shifts (ASIS), Pure Shift NMR, and advanced 2D techniques.

Resolution Workflow

Workflow Start Overlapping Aliphatic Peaks (1.0 - 2.5 ppm) CheckBroad Are peaks broad due to conformational exchange? Start->CheckBroad VTNMR Perform VT-NMR (Adjust Temperature) CheckBroad->VTNMR Yes Solvent Apply ASIS Effect (Switch CDCl3 to C6D6) CheckBroad->Solvent No VTNMR->Solvent CheckRes1 Are peaks resolved? Solvent->CheckRes1 PureShift Acquire 1D Pure Shift NMR (e.g., PSYCHE) CheckRes1->PureShift No Assign Assign & Quantify Resonances CheckRes1->Assign Yes CheckRes2 Are peaks resolved? PureShift->CheckRes2 TwoDNMR Acquire 2D ASAP-HSQC or Pure Shift HSQC CheckRes2->TwoDNMR No CheckRes2->Assign Yes TwoDNMR->Assign

Decision tree for resolving aliphatic NMR overlaps using solvent effects and Pure Shift techniques.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne exhibit such intractable overlap in standard CDCl₃ ¹H NMR? A: The molecule contains multiple distinct aliphatic environments that resonate within a highly congested chemical shift window (1.2–2.5 ppm). Specifically, the propargylic protons of the 1,7-octadiyne linker (-CH₂-C≡C-) and the allylic protons of the cyclohexenyl rings share similar electron-withdrawing environments, placing them both around 2.0–2.4 ppm. Compounding this, extensive homonuclear J-coupling (scalar coupling) splits these signals into broad, complex multiplets, creating a continuous band of unresolved peaks.

Q2: What is the first-line, non-instrumental approach to resolving these peaks? A: The most cost-effective first step is exploiting 1[1]. By switching the solvent from isotropic Chloroform-d (CDCl₃) to anisotropic Benzene-d₆ (C₆D₆), you alter the solvation shell. Benzene molecules align their π-electron clouds non-randomly with the solute's dipoles (the alkynes and alkenes). This magnetic anisotropy induces differential upfield or downfield shifts depending on the proton's spatial relationship to the solvent's shielding cone, effectively separating previously overlapping allylic and propargylic multiplets[1].

Q3: If ASIS fails to fully resolve the multiplets, how does Pure Shift NMR help? A: Pure Shift (broadband homonuclear decoupled) NMR simplifies spectra by2[2], retaining only chemical shift information. Advanced methods like 3[3] use slice-selective excitation and spatial encoding to decouple protons from one another. For our diyne molecule, this means the broad 2.0–2.4 ppm multiplet band will resolve into distinct, quantifiable singlets for the linker and ring protons.

Q4: Can we combine Pure Shift with 2D NMR for absolute certainty? A: Yes. When 1D Pure Shift is insufficient, dispersing the signals into a second carbon dimension (¹³C) is the gold standard. Methods like4[4] provide unparalleled resolution in the aliphatic region, allowing you to unambiguously assign the tert-butyl, cyclohexenyl, and octadiyne carbons despite severe ¹H overlap[4].

Quantitative Data: Resolution Strategies

Table 1: Comparative NMR Resolution Strategies for Aliphatic Overlaps

StrategyMechanism of ActionExpected Effect on 1.5–2.5 ppm RegionRelative Sensitivity
Standard ¹H (CDCl₃) BaselineBroad, overlapping multiplets (allylic/propargylic)100% (Baseline)
ASIS (C₆D₆) Magnetic AnisotropyDifferential Δδ shifts (0.1–0.5 ppm separation)~95%
1D PSYCHE Homonuclear DecouplingCollapse of J-coupled multiplets into sharp singlets5–10%
ASAP-HSQC ¹³C Spectral DispersionOrthogonal separation via ¹³C chemical shifts~20% (Time-averaged)
Experimental Protocols
Protocol A: ASIS-Optimized Sample Preparation
  • Sample Preparation: Weigh exactly 10 mg of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne.

  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous Benzene-d₆ (C₆D₆). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 298 K, 600 MHz).

  • Self-Validation Check: A successful ASIS effect is confirmed if the previously overlapping 2.0–2.4 ppm band separates into distinct multiplets, while the internal TMS standard remains perfectly referenced at 0.00 ppm.

Protocol B: 1D PSYCHE Pure Shift NMR Acquisition
  • Pulse Sequence Setup: Load the PSYCHE pulse sequence on a 600 MHz (or higher) spectrometer equipped with gradient capabilities.

  • Parameter Optimization: Set the chirp pulse duration (typically 15–30 ms) and flip angle (low, e.g., 15–20°) to balance sensitivity and decoupling efficiency.

  • Acquisition: Run the pseudo-2D experiment using data chunking. Ensure the chunk duration (t1 increment) is inversely proportional to the largest expected J-coupling (~15 Hz for geminal/vicinal aliphatic protons).

  • Self-Validation Check: Evaluate the 18H tert-butyl signal (~0.9 ppm). In a successfully decoupled pure shift spectrum, this peak must appear as a pristine, narrow singlet without decoupling artifacts or phase distortions. If artifacts are present, the chunk duration requires immediate recalibration.

Troubleshooting Guide

Issue: "My tert-butyl peak appears unusually broad or split at room temperature, complicating the aliphatic baseline."

  • Causality: This is a classic symptom of restricted rotation. The bulky tert-butyl group on the cyclohexenyl ring can experience hindered rotation on the NMR timescale at 298 K, causing the methyl protons to become magnetically non-equivalent.

  • Solution: Implement VT-NMR (Variable Temperature). Gradually heat the sample to 323–333 K. This increases the thermal energy, pushing the system into the fast-exchange regime and coalescing the broad signals into a single, sharp 18H singlet.

Issue: "I ran a 1D PSYCHE experiment, but I see periodic 'wiggles' or chunking artifacts around my target peaks."

  • Causality: Chunking artifacts arise when there is a mismatch between the data chunk duration and the scalar coupling evolution during the pseudo-2D acquisition.

  • Solution: Decrease the chunk duration (t1 increment). Ensure it is optimized for the largest expected J-coupling in your aliphatic system. Additionally, verify that your gradient recovery delays are sufficient.

Issue: "Incomplete separation of the C4/C5 cyclohexenyl protons persists even in C₆D₆."

  • Causality: The distance of these specific protons from the polarizable π-systems (alkynes/alkenes) makes them insensitive to the solvent's magnetic anisotropy.

  • Solution: Escalate to 2D ASAP-HSQC to leverage the distinct ¹³C chemical shifts of the ring carbons versus the linker carbons, bypassing the ¹H overlap entirely.

References
  • Insight into Old and New Pure Shift NMR Methods for Enantiodiscrimination, ResearchG
  • Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps], ACS Public
  • Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments for Determination of the Geographical Origin of Walnuts, PMC,
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution P

Sources

Troubleshooting

Reducing alkyne homocoupling byproducts in 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne reactions

Welcome to the Technical Support Center for the synthesis of complex conjugated diynes. This guide is specifically engineered for researchers and drug development professionals facing challenges with alkyne homocoupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of complex conjugated diynes. This guide is specifically engineered for researchers and drug development professionals facing challenges with alkyne homocoupling (Glaser-Hay coupling) during the double Sonogashira cross-coupling of 1,7-octadiyne with 1-halo-4-tert-butylcyclohexene.

Mechanistic Insights: The Root Cause of Homocoupling

The synthesis of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne relies on the cross-coupling of a terminal diyne (1,7-octadiyne) with a vinyl halide. In standard Sonogashira protocols, a copper(I) co-catalyst is used to accelerate the reaction. However, in the presence of trace oxygen, Cu(I) oxidizes to Cu(II), which drives the undesired dimerization of the copper-acetylide intermediate . Because 1,7-octadiyne is a bifunctional terminal alkyne, this homocoupling doesn't just form simple dimers; it creates complex, insoluble oligomers and macrocycles that drastically suppress the yield of the target molecule .

Mechanism Substrate1 1,7-Octadiyne (Terminal Diyne) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle (Cross-Coupling) Substrate1->Pd_Cycle Transmetalation Cu_Cycle Cu(I)/Cu(II) Catalytic Cycle (Glaser-Hay Homocoupling) Substrate1->Cu_Cycle Cu-Acetylide Formation Substrate2 1-Halo-4-tert-butylcyclohexene (Vinyl Halide) Substrate2->Pd_Cycle Oxidative Addition Product 1,8-Bis(4-tert-butyl-1-cyclohexenyl) -1,7-octadiyne (Target Product) Pd_Cycle->Product Reductive Elimination Byproduct Oligomeric/Cyclic Dimers (Undesired Byproducts) Cu_Cycle->Byproduct O2-Driven Dimerization

Figure 1: Competing pathways in 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne synthesis.

Frequently Asked Questions (FAQs)

Q: Why does 1,7-octadiyne homocouple so aggressively compared to other alkynes? A: 1,7-octadiyne possesses two terminal alkyne moieties. In a standard Cu-catalyzed reaction, the probability of forming a bis-copper-acetylide intermediate is high. Once formed, even trace amounts of oxygen ( O2​ ) will oxidize the Cu(I) species to Cu(II), triggering a bimolecular Glaser-Hay coupling . This leads to rapid polymerization or macrocyclization, consuming your starting material before the slower Pd-mediated oxidative addition of the bulky vinyl halide can occur.

Q: How does a dilute hydrogen atmosphere prevent this byproduct? A: If your specific vinyl halide substrate requires copper to overcome activation energy barriers, you can run the reaction under a 2–5% H2​ atmosphere (diluted in N2​ or Argon). Hydrogen acts as a benign reductant in the presence of the palladium catalyst. It reduces trace oxygen to water in the immediate vicinity of the nascent Pd(0) species, preventing the accumulation of Cu(II) . By chemically starving the homocoupling pathway of its oxidant, dimerization is suppressed to ~2%.

Q: Can I eliminate the copper co-catalyst entirely? A: Yes. Copper-free Sonogashira coupling is the most definitive way to eliminate Glaser-Hay byproducts . By removing copper, the terminal alkyne must undergo direct base-assisted deprotonation and transmetalation with the Pd(II) intermediate. While this requires a more electron-rich palladium catalyst (e.g., Pd(PPh3​)4​ or Pd(OAc)2​ with bulky phosphines) and slightly elevated temperatures, it completely bypasses the highly reactive copper acetylide intermediate .

Q: Does the rate of alkyne addition impact the byproduct ratio? A: Absolutely. Homocoupling is a bimolecular reaction with respect to the alkyne, while cross-coupling is unimolecular with respect to the alkyne. By using a syringe pump to add 1,7-octadiyne slowly over several hours, you maintain a low steady-state concentration of the alkyne. This kinetically favors the desired cross-coupling pathway over dimerization.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the suppression of 1,7-octadiyne homocoupling based on established optimization benchmarks.

Reaction ConditionCatalyst SystemAtmosphereAlkyne Addition MethodTarget Product YieldHomocoupling Byproduct
Standard Sonogashira Pd(PPh3​)4​ / CuI N2​ (Standard Schlenk)Bolus (All at once)42%38%
Kinetic Control Pd(PPh3​)4​ / CuI N2​ (Standard Schlenk)Syringe Pump (4h)61%19%
Reductive Control Pd(PPh3​)4​ / CuI5% H2​ in N2​ Bolus84%~2%
Pathway Elimination Pd(PPh3​)4​ / None N2​ (Standard Schlenk)Bolus79%<5%

Self-Validating Experimental Protocol: Copper-Free Synthesis

To ensure maximum yield of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, we recommend the Copper-Free Pathway Elimination method. This protocol includes built-in Quality Control (QC) gates to validate the system dynamically.

Materials Required:
  • Aryl/Vinyl Halide: 1-bromo-4-tert-butylcyclohexene (2.2 equiv)

  • Alkyne: 1,7-octadiyne (1.0 equiv)

  • Catalyst: Pd(PPh3​)4​ (5 mol%)

  • Base/Solvent: Piperidine or Diisopropylamine (DIPA) (Degassed, used as both base and solvent)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a two-neck Schlenk flask under vacuum to remove surface moisture (which can coordinate with Pd and hinder oxidative addition). Backfill with ultra-pure Argon.

  • Reagent Loading: Add 1-bromo-4-tert-butylcyclohexene (2.2 mmol) and Pd(PPh3​)4​ (0.05 mmol) to the flask.

  • Solvent Introduction & Degassing: Inject 10 mL of anhydrous DIPA. Perform three strict Freeze-Pump-Thaw cycles.

    • Causality: Even in copper-free systems, trace O2​ can degrade the Pd(0) catalyst into inactive Pd(II) oxides, stalling the reaction and promoting trace Pd-mediated homocoupling .

  • Kinetic Alkyne Addition: Heat the mixture to 60°C. Dissolve 1,7-octadiyne (1.0 mmol) in 2 mL of degassed DIPA and add it to the reaction mixture via a syringe pump at a rate of 0.5 mL/hour.

  • In-Process Quality Control (IPQC) & Self-Validation:

    • Action: At the 2.5-hour mark, withdraw a 50 µL aliquot under Argon. Quench with water, extract with Ethyl Acetate, and analyze via LC-MS.

    • Self-Validation Check: Look for the mass peak at m/z ~210 (the homocoupled 1,7-octadiyne dimer) versus m/z ~378 (the target product).

    • Decision Matrix: If m/z 210 is >5% relative abundance, your system has an oxygen leak. Halt the addition, re-degas the system, and verify the integrity of your Argon line before resuming. If m/z 378 is dominant, the catalytic cycle is functioning optimally.

  • Workup: Once addition is complete, stir for an additional 2 hours. Quench with saturated NH4​Cl , extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography (Hexanes) to isolate the bulky, conjugated diyne.

Troubleshooting Guide

Issue: The reaction stalls at the mono-coupled intermediate (1-(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne). Diagnosis: The steric bulk of the first 4-tert-butyl-1-cyclohexenyl group is hindering the second oxidative addition/transmetalation cycle. Solution: Increase the reaction temperature to 80°C after the syringe pump addition is complete to provide the necessary thermal energy to overcome the steric activation barrier of the second coupling event.

Issue: LC-MS shows a mass of m/z ~484. Diagnosis: This indicates that the mono-coupled intermediate has homocoupled with another mono-coupled intermediate. Solution: This is a classic symptom of oxygen ingress late in the reaction. Ensure your stirring vortex isn't pulling air through a faulty septum and consider switching to the 5% H2​ reductive atmosphere protocol to scavenge late-stage oxidants .

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. URL:[Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7474-7526. URL:[Link]

  • Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne vs. Standard 1,7-Octadiyne

As a Senior Application Scientist in synthetic methodology, I frequently encounter the misconception that all diynes possess interchangeable reactivity profiles. This guide dismantles that assumption by providing an obje...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter the misconception that all diynes possess interchangeable reactivity profiles. This guide dismantles that assumption by providing an objective, data-driven comparison between standard1[1] and its highly substituted, conjugated counterpart:2[2]. By understanding how steric bulk and internal conjugation fundamentally rewire these molecules, researchers can make precise, causality-driven choices in drug development and materials science.

Structural & Electronic Profiling

The divergent reactivity of these two molecules stems directly from their structural dichotomy:

  • Standard 1,7-Octadiyne (CAS 871-84-1): A flexible, linear molecule featuring two terminal alkynes[3]. The terminal C-H bonds are mildly acidic, allowing for facile deprotonation and the formation of reactive metal acetylide intermediates (e.g., Cu, Pd)[4]. Its unhindered nature makes it an ideal bifunctional chain extension unit[1].

  • 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS 654643-84-2): An internal diyne where both alkyne termini are capped with massive 4-tert-butyl-1-cyclohexenyl groups[2]. This creates a profound steric shield. Electronically, the direct attachment of the cyclohexenyl double bond to the alkyne creates a conjugated bis(enyne) system. This shifts the molecule's highest occupied molecular orbital (HOMO), making it susceptible to carbophilic Lewis acids rather than standard cross-coupling catalysts.

Table 1: Physicochemical and Structural Comparison
Property / FeatureStandard 1,7-Octadiyne1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne
Alkyne Classification Terminal DiyneInternal Bis(enyne)
Terminal Protons Yes (pKa ~25)No
Steric Hindrance MinimalExtreme (Bulky tert-butyl & cyclohexenyl groups)
Electronic System Isolated AlkynesConjugated Diene-Diyne System
Primary Activation Mode Deprotonation / Metal AcetylideCarbophilic Lewis Acid Activation (π-activation)

Mechanistic Divergence & Reactivity Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Standard 1,7-octadiyne is highly reactive in standard click chemistry, rapidly forming bis-triazoles. The bulky derivative is completely inert. Causality: The bulky diyne lacks a terminal proton, meaning it cannot form the requisite copper acetylide intermediate. Furthermore, the immense steric bulk prevents the formation of the necessary metallacycle transition state.

Metathesis Cyclopolymerization

Standard 1,7-octadiyne can undergo Ru-catalyzed cyclopolymerization, although researchers often introduce backbone substitutions (e.g., 4,4-dimethyl groups) to accelerate the reaction via an enhanced4[4][5]. Conversely, placing massive bulky groups at the termini (1,8-positions) completely poisons standard Grubbs-catalyzed metathesis[6]. The Ru-carbene cannot coordinate the sterically occluded internal alkyne.

Enyne Cycloisomerization

Because the bulky molecule is a conjugated bis(enyne), it unlocks specialized reactivity. Carbophilic metals like Au(I) can selectively activate the alkyne π-system, triggering a nucleophilic attack by the adjacent cyclohexenyl double bond to yield complex, polycyclic scaffolds. Standard 1,7-octadiyne lacks this conjugated alkene and cannot undergo this transformation.

ReactivityPathway Substrate Diyne Substrate StdDiyne 1,7-Octadiyne (Terminal Alkyne) Substrate->StdDiyne BulkyDiyne 1,8-Bis(4-t-butyl...) (Internal Enyne) Substrate->BulkyDiyne CuAAC CuAAC (Click) High Yield StdDiyne->CuAAC Glaser Glaser Coupling Macrocycles StdDiyne->Glaser Inert Inert to Standard Terminal Rxns BulkyDiyne->Inert EnyneRxn Au(I) Catalyzed Cycloisomerization BulkyDiyne->EnyneRxn

Fig 1. Divergent reactivity pathways dictated by steric bulk and terminal vs. internal alkyne status.

Self-Validating Experimental Protocols

To definitively prove these mechanistic differences, I have designed two self-validating experimental workflows. Every step includes a built-in checkpoint to ensure the chemical logic is sound and reproducible.

Protocol A: CuAAC Reactivity Validation

Objective: Demonstrate the orthogonal reactivity of terminal vs. internal diynes under standard click conditions.

  • Substrate Preparation: In two separate vials, dissolve 1.0 mmol of the target diyne (Standard 1,7-octadiyne or Bulky 1,8-Bis-diyne) and 2.2 mmol of benzyl azide in 10 mL of a t-BuOH/H₂O mixture (1:1 v/v).

  • Catalyst Generation: Add 0.1 mmol CuSO₄·5H₂O followed by 0.2 mmol sodium ascorbate to each vial.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species required for the metallacycle intermediate.

    • Self-Validation Checkpoint: The reaction mixture must transition from pale blue to colorless/light yellow within 60 seconds. If the blue color persists, active Cu(I) has not been generated.

  • Reaction & Monitoring: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint (TLC): Elute with Hexanes/EtOAc (8:2). For standard 1,7-octadiyne, the high-Rf diyne spot will disappear, replaced by a highly polar bis-triazole spot. For the bulky diyne, the starting material spot will remain 100% unchanged.

  • Spectroscopic Verification: Extract with EtOAc, concentrate, and perform ¹H NMR.

    • Self-Validation Checkpoint (NMR): The standard diyne product will show a distinct triazole proton singlet at ~7.8 ppm. The bulky diyne mixture will lack this peak entirely, confirming its absolute inertness.

Protocol B: Au(I)-Catalyzed Enyne Cycloisomerization

Objective: Exploit the conjugated enyne system of the bulky diyne, demonstrating reactivity where the standard diyne fails.

  • Catalyst Activation: In a glovebox, dissolve 5 mol% chloro(triphenylphosphine)gold(I) (Ph₃PAuCl) and 5 mol% silver triflate (AgOTf) in 5 mL of anhydrous dichloromethane (DCM).

    • Causality: AgOTf abstracts the chloride from Au, generating the highly carbophilic, cationic [Ph₃PAu]⁺ species necessary to activate the internal alkyne π-bond.

    • Self-Validation Checkpoint: Immediate formation of a white precipitate (AgCl) visually confirms the successful generation of the active cationic gold catalyst.

  • Substrate Addition: Filter the catalyst solution through a PTFE syringe filter directly into a vial containing 0.5 mmol of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne.

  • Reaction & Monitoring: Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint (NMR): Take a 50 µL crude aliquot. The disappearance of the vinylic proton of the cyclohexenyl group (typically around 5.5–6.0 ppm) confirms the alkene's nucleophilic attack onto the Au-activated alkyne, validating the cycloisomerization pathway.

ExpWorkflow Start Comparative Reactivity Assay Split1 Alkyne Substrate Selection Start->Split1 PathA Standard 1,7-Octadiyne Split1->PathA PathB Bulky Internal Diyne Split1->PathB Rxn1 Add Cu(I), Azide, RT PathA->Rxn1 Rxn2 Add Au(I) Catalyst, RT PathA->Rxn2 PathB->Rxn1 PathB->Rxn2 Result1 1,4-Disubstituted Triazole (100% Conversion) Rxn1->Result1 Path A Result2 No Reaction (Steric Blockade) Rxn1->Result2 Path B Result3 Complex Mixture / No Rxn Rxn2->Result3 Path A Result4 Cycloisomerized Product (High Yield) Rxn2->Result4 Path B

Fig 2. Parallel experimental workflow validating the orthogonal reactivity of terminal vs. sterically hindered internal diynes.

References

  • CymitQuimica. "1,7-Octadiyne Description and Reactivity".
  • GuideChem. "1,7-OCTADIYNE 871-84-1 wiki".
  • Polymer Chemistry (RSC Publishing). "Faster cyclopolymerisation of 4,4-disubstituted 1,7-octadiynes through an enhanced Thorpe–Ingold effect".
  • Macromolecules (ACS Publications). "Seven-Membered Ring-Forming Cyclopolymerization of 1,8-Nonadiyne Derivatives Using Grubbs Catalysts".
  • EvitaChem. "1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne - CAS 654643-84-2".
  • PubMed (NIH). "Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts".

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Validation for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly non-polar, sterically hindered conjugated systems. The target analyte, 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-oct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly non-polar, sterically hindered conjugated systems. The target analyte, 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (Chemical Formula: C₂₈H₄₂, Exact Mass: 378.33 Da), represents a worst-case scenario for standard mass spectrometry (MS) workflows. It lacks the heteroatoms required for solution-phase protonation and possesses a thermally labile conjugated bis-enyne core that is prone to degradation.

This guide objectively compares the performance of leading MS platforms for the structural validation of this compound, explains the causality behind its unique gas-phase fragmentation, and provides a self-validating experimental protocol.

Platform Comparison: Selecting the Optimal Ionization Strategy

The structural validation of non-polar hydrocarbons requires an ionization source capable of generating intact precursor ions without inducing premature thermal breakdown. We compared three distinct MS configurations: ESI-Q-TOF (Alternative 1), GC-EI-MS (Alternative 2), and APCI-Q-TOF (The Recommended Product).

Quantitative Performance Comparison
MS PlatformIonization MechanismPrecursor Ion SurvivalFragmentation ControlSignal-to-Noise (S/N)Overall Suitability
APCI-Q-TOF Gas-phase corona discharge (N₂ plasma)High (>85% intact M⁺)Excellent (Tunable via CID)>500:1 Optimal
GC-EI-MS 70 eV Electron Impact (Vacuum)Low (<5% intact M⁺)Poor (Fixed high-energy)150:1 (Fragment ions only)Sub-optimal
ESI-Q-TOF Solution-phase droplet evaporationVery Low (0% M*⁺)N/A <10:1Not Recommended

The Causality of Platform Performance: Electrospray Ionization (ESI) fails fundamentally because it relies on solution-phase basicity or acidity to form [M+H]⁺ or [M-H]⁻ ions. A pure C₂₈H₄₂ hydrocarbon cannot participate in these acid-base reactions. Conversely, Gas Chromatography-Electron Ionization (GC-EI-MS) subjects the molecule to harsh thermal conditions in the inlet and a violent 70 eV ionization event, completely obliterating the intact molecular ion (1)[1].

Atmospheric Pressure Chemical Ionization (APCI) is the superior product for this workflow. By utilizing a corona discharge to create a nitrogen plasma, APCI relies on gas-phase ion-molecule reactions (such as charge transfer or hydride abstraction) to gently yield intact radical cations (M*⁺) or [M-H]⁺ ions (2)[2].

Mechanistic Fragmentation Analysis (CID of m/z 378.33)

Once the intact radical cation (M*⁺, m/z 378.33) is isolated in the quadrupole, it is subjected to Collision-Induced Dissociation (CID). The fragmentation logic of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is governed by three distinct, predictable pathways:

  • Retro-Diels-Alder (RDA) Cleavage (-84 Da): The 1-cyclohexenyl ring is a prime candidate for gas-phase RDA fragmentation. Upon collisional activation, the C3-C4 and C5-C6 allylic bonds of the cyclohexene ring cleave. Because the tert-butyl group is located at C4, this concerted cleavage expels a neutral molecule of 3,3-dimethyl-1-butene (C₆H₁₂, 84 Da). This forms a highly stable conjugated diene-diyne radical cation at m/z 294.3 (3)[3].

  • tert-Butyl Radical Loss (-57 Da): The bulky tert-butyl group is highly susceptible to homolytic cleavage due to the thermodynamic stability of the resulting tertiary radical. This manifests as a prominent neutral loss of 57 Da (C₄H₉*), yielding a fragment at m/z 321.3.

  • Octadiyne Core Scission: At elevated collision energies (>30 eV), the aliphatic C-C bonds within the 1,7-octadiyne linker undergo scission, producing symmetric enyne fragments around m/z 189.1.

Experimental Protocol: Self-Validating APCI-Q-TOF MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It includes internal checks to verify plasma stability and prevent false-positive structural assignments.

Step 1: Sample Preparation & Solvent Selection

  • Dissolve the analyte in LC-MS grade isooctane or hexane to a final concentration of 10 µg/mL.

  • Causality Check: Do not use protic solvents (methanol/water). Protic solvents will alter the APCI plasma chemistry toward proton transfer (H₃O⁺), which causes uncontrolled exothermic fragmentation of saturated hydrocarbons.

Step 2: APCI Source Optimization

  • Set the APCI vaporizer temperature strictly to 350°C .

  • Internal Check 1: Run a blank injection of isooctane. The background plasma should show N₂*⁺ and solvent clusters, but no peaks > m/z 200.

  • Set the corona discharge current to 4.0 µA and use ultra-high purity N₂ as the sheath/nebulizing gas.

Step 3: Precursor Isolation & Validation

  • Operate the Q-TOF in positive ion mode.

  • Internal Check 2: Monitor the MS1 spectrum for both the M*⁺ (m/z 378.33) and the hydride-abstracted [M-H]⁺ (m/z 377.32). The simultaneous presence of both species confirms the intact hydrocarbon core and validates the plasma chemistry. Isolate m/z 378.33 in the quadrupole.

Step 4: Collision Energy (CE) Titration

  • Ramp the CID energy using N₂ as the collision gas.

  • 15 eV: Validate the appearance of the m/z 321.3 peak (loss of tert-butyl).

  • 25 eV: Validate the appearance of the m/z 294.3 peak (RDA cleavage).

  • Internal Check 3: The sequential appearance of these peaks confirms structural connectivity; the sterically strained tert-butyl group cleaves at a lower energy threshold than the concerted RDA ring opening.

Analytical Workflow & Fragmentation Visualization

MS_Workflow Sample Analyte: C28H42 MW: 378.33 Da Source APCI Source 350°C, Corona Discharge Sample->Source Ion Precursor Ionization M*+ (m/z 378.33) Source->Ion CID Collision-Induced Dissociation (15-30 eV) Ion->CID RDA Retro-Diels-Alder Loss of C6H12 (-84 Da) m/z 294.3 CID->RDA TButyl tert-Butyl Cleavage Loss of C4H9* (-57 Da) m/z 321.3 CID->TButyl Core Octadiyne Scission Internal Cleavage m/z ~189.1 CID->Core

Figure 1: APCI-MS/MS experimental workflow and primary fragmentation pathways.

References

  • Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions.Analytical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFitTvINGBVIz1mZyKr8zlHMHxZvqF0cQJhQhFTkCQ7FThU08yDV9cJNAzTbrkuN_GvM-VH8n9W9FN45g2hBfZ67aHcYWqwTc5F02VhbUS4pEFbwNwHpOs6NiMOGALm2-043ZU0dKchcYvU43KMY79z]
  • Gas-Phase Retro-Diels–Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation.The Journal of Physical Chemistry A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbwx8LgvsasYPHkvvs4fm9tmFHj-Tc0rKfljDwcTVzmvE5K4OuNauVgTDith0LuRyVgcLGvS3gRo8zekXHHndHDVIl2nlOQtCnwCGAnZUZq1WtfvjyQfayTikChkgCcKZk4wYQHtLqwdIpG3o=]
  • High molecular weight non-polar hydrocarbons as pure model substances and in motor oil samples can be ionized without fragmentation by atmospheric pressure chemical ionization mass spectrometry.Rapid Communications in Mass Spectrometry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK2WT7q_o9idpE6dPI6-wGJ9eBy2o60uJs9t9cLO2uzXTON3QLRCujoy3TiWl94FuTxCzQFF5lkk9QhSSwqthJYpzWT-Q6RMKGkfodyI8aGHVKLzitk9JeDtG0sxGu4__L3B2s]

Sources

Validation

Analytical Method Validation for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne: A Comparative Guide to HPLC Strategies

The accurate purity determination of highly lipophilic synthetic intermediates presents a unique bottleneck in analytical chemistry. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is a prime example of an "extreme hy...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity determination of highly lipophilic synthetic intermediates presents a unique bottleneck in analytical chemistry. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is a prime example of an "extreme hydrophobe." Structurally, it features a rigid, conjugated diyne core flanked by two bulky, non-polar tert-butyl cyclohexenyl groups. It lacks hydrogen bond donors or acceptors, making it virtually insoluble in aqueous media.

This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) modalities for this molecule, establishes the mechanistic rationale for selecting Non-Aqueous Reversed-Phase (NARP) chromatography , and provides a comprehensive, self-validating protocol compliant with the latest1[1].

Comparative Analysis of HPLC Modalities

When analyzing extreme hydrophobes, the choice of chromatographic mode dictates both data integrity and system longevity. Below is an objective comparison of three dominant strategies.

The Mechanistic Bottleneck

In standard Reversed-Phase HPLC (RP-HPLC) , the mobile phase relies on water as the weak solvent. For a molecule like 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne, introducing even 5% water causes phase collapse or irreversible adsorption to the C18 stationary phase, resulting in severe peak tailing and carryover[2].

While Normal Phase HPLC (NP-HPLC) solves the solubility issue by using non-polar solvents like hexane, bare silica columns are notoriously sensitive to trace moisture, leading to drifting retention times and poor reproducibility[3].

Non-Aqueous Reversed-Phase (NARP) emerges as the optimal solution. By entirely eliminating water and utilizing a blend of a polar organic solvent (Acetonitrile) and a strong lipophilic solvent (Tetrahydrofuran), NARP maintains the robust partitioning mechanism of a C18 column while ensuring complete analyte solvation[4].

Table 1: HPLC Modality Comparison for Extreme Hydrophobes
ParameterStandard RP-HPLCNormal Phase (NP-HPLC)Non-Aqueous RP (NARP)
Column Chemistry C18 (Octadecylsilane)Bare Silica / CyanoC18 / C8 (High coverage)
Mobile Phase Water / AcetonitrileHexane / IsopropanolAcetonitrile / THF
Analyte Solubility Poor (Precipitation risk)ExcellentExcellent
Retention Mechanism Hydrophobic partitioningPolar adsorptionLipophilic partitioning
Chromatographic Result Extreme retention, tailingUnstable RTs (moisture)Sharp peaks, stable RTs
Verdict Not Recommended ⚠️ Feasible but finicky Optimal Choice

Method Selection & Validation Workflow

HPLC_Method_Selection Analyte 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (Highly Lipophilic En-yne) RP Standard RP-HPLC (Aqueous / ACN) Analyte->RP High Polarity Gap NP Normal Phase (NP-HPLC) (Hexane / IPA) Analyte->NP Good Solubility NARP Non-Aqueous RP (NARP) (ACN / THF) Analyte->NARP Ideal Solvation EvalRP Phase Collapse & Irreversible Binding RP->EvalRP EvalNP Moisture Sensitive & Unstable Retention NP->EvalNP EvalNARP Optimal Solubility & Robust Partitioning NARP->EvalNARP Val ICH Q2(R2) Validation Lifecycle & QbD Approach EvalNARP->Val Selected Strategy

Fig 1: Method selection pathway for highly hydrophobic analytes leading to NARP validation.

Step-by-Step NARP Methodology & Self-Validating Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system . Before any validation parameters are executed, the system must pass strict System Suitability Testing (SST) to prove it is fit for purpose, aligning with the5[5].

Phase 1: Chromatographic Conditions & System Suitability
  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (Provides high carbon load to prevent secondary silanol interactions).

  • Mobile Phase: Isocratic 80:20 (v/v) Acetonitrile : Tetrahydrofuran (THF).

    • Causality: THF acts as a strong solvent that disrupts the π−π stacking of the diyne core and solvates the bulky tert-butyl groups, preventing column fouling[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

    • Causality: The conjugated en-yne system (cyclohexenyl double bond adjacent to the alkyne) provides a robust UV chromophore at ~235 nm, ensuring high sensitivity without interference from non-conjugated aliphatic impurities.

  • Self-Validating SST Criteria: Inject a standard solution (100 µg/mL) six times. The run is only valid if:

    • Tailing factor ( Tf​ ) is ≤1.5 .

    • Theoretical plates ( N ) are >5000 .

    • Relative Standard Deviation (%RSD) of peak area is ≤2.0% [6].

Phase 2: ICH Q2(R2) Validation Execution

Once SST is passed, execute the following parameters to validate the method for purity testing[1].

Step 1: Specificity & Forced Degradation To prove the method is stability-indicating, the analyte must be physically separated from its degradants and synthetic impurities[7].

  • Subject 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light (24 hours).

  • Inject the stressed samples using a Photodiode Array (PDA) detector.

  • Acceptance: The peak purity angle must be less than the peak purity threshold, confirming no co-eluting degradants are hidden beneath the main peak[6].

Step 2: Linearity & Range

  • Prepare a stock solution in ACN/THF (80:20).

  • Dilute to create five concentration levels: 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 50 to 150 µg/mL).

  • Inject each level in triplicate and plot Peak Area vs. Concentration.

  • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should not significantly deviate from zero[1].

Step 3: Accuracy (Recovery)

  • Spike known amounts of the pure reference standard into a blank matrix at three levels: 80%, 100%, and 120%.

  • Perform three independent preparations per level (total 9 determinations).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%[7].

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare six independent sample solutions at the 100% concentration level. Inject each once. The %RSD of the assay results must be ≤2.0% [6].

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system. The combined %RSD must remain ≤2.0% .

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Serially dilute the standard solution until the baseline noise becomes prominent.

  • Calculate the Signal-to-Noise (S/N) ratio.

  • Acceptance: Establish LOD at an S/N of 3:1 and LOQ at an S/N of 10:1. Verify the LOQ by injecting it six times to ensure precision (%RSD ≤10% )[7].

Table 2: Quantitative Validation Summary
Validation ParameterICH Q2(R2) TargetExperimental Acceptance Criteria
Specificity Baseline resolution of impuritiesPeak Purity Angle < Threshold; Rs​>2.0
Linearity 50% to 150% of nominal R2≥0.999
Accuracy 3 concentrations, 3 replicates98.0% – 102.0% Recovery
Repeatability 6 independent preparations%RSD ≤2.0%
LOD / LOQ S/N ratio verificationLOD S/N ≥3 ; LOQ S/N ≥10

References

  • IntuitionLabs. "ICH Q2(R2)
  • International Council for Harmonisation (ICH).
  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies."
  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)."
  • Thermo Fisher Scientific.
  • SepScience. "Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool."
  • Biotage. "Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds."

Sources

Comparative

Benchmarking 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne as a monomer in materials science

The Materials Science Bottleneck: Intractability in Polyacetylenes Conjugated poly(ene)s, such as polyacetylene, are foundational to the field of organic electronics due to their theoretical high conductivity and non-lin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Materials Science Bottleneck: Intractability in Polyacetylenes

Conjugated poly(ene)s, such as polyacetylene, are foundational to the field of organic electronics due to their theoretical high conductivity and non-linear optical properties. However, their practical application has historically been crippled by two fatal flaws: profound insolubility (driven by rigid inter-chain π−π stacking) and rapid oxidative degradation in ambient air.

To circumvent these issues, materials scientists turn to the cyclopolymerization of diynes . While 1,6-heptadiynes have been widely used, they predominantly yield five-membered rings with limited effective conjugation lengths[1]. The shift toward 1,7-octadiynes has opened a pathway to highly soluble, stable poly(acetylene) analogues consisting of six-membered repeat units[2]. Within this class, 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (tBC-OD) emerges as a next-generation internal diyne monomer. By positioning massive, sterically demanding cycloalkenyl groups at the 1 and 8 positions, tBC-OD forces the resulting polymer backbone into a highly shielded conformation, solving both the solubility and stability bottlenecks simultaneously.

Mechanistic Design & Causality: Why tBC-OD?

The superiority of tBC-OD as a monomer is rooted in the precise causality between its molecular architecture and its polymerization thermodynamics.

  • Regioselective α -Insertion: Unlike 1,6-heptadiynes, the cyclopolymerization of the 1,7-octadiyne core via Schrock-type molybdenum initiators undergoes highly regioselective α -insertion. This intramolecular ring closure is thermodynamically driven to form less strained six-membered rings (1,2-cyclohex-1-enylenvinylene units) rather than seven-membered alternatives[1]. These six-membered rings provide a more planar backbone, resulting in a distinct bathochromic shift in UV-Vis absorption[2].

  • Steric Shielding via Bulky End-Groups: Internal diynes are notoriously difficult to polymerize due to steric hindrance. However, when successfully initiated by highly electrophilic Mo-alkylidene catalysts, the 4-tert-butyl-1-cyclohexenyl groups act as molecular "umbrellas." This extreme steric bulk physically prevents oxygen molecules from accessing the reactive polyene backbone, elevating the oxidative half-life from hours to months.

  • The Thorpe-Ingold Effect: While unsubstituted 1,7-octadiynes suffer from slow propagation and cross-linking, heavily substituted derivatives leverage the Thorpe-Ingold effect. The bulky terminal groups compress the internal alkyne angles, entropically favoring the intramolecular cyclization step over intermolecular cross-linking[3].

Mechanism A Monomer: tBC-OD (Internal 1,7-Diyne) C Initiation: α-Insertion A->C B Schrock Catalyst (Mo-based Alkylidene) B->C Catalytic Activation D Intramolecular Ring Closure C->D Regioselective Addition E Propagation: Living Polymerization D->E Quinuclidine Additive F Poly(1,2-cyclohex-1-enylenevinylene) Highly Soluble Conjugated Polymer E->F Termination (Benzaldehyde)

Figure 1: Mechanistic pathway for the regioselective cyclopolymerization of tBC-OD.

Comparative Benchmarking: tBC-OD vs. Industry Standards

To objectively evaluate tBC-OD, we must benchmark it against the three primary monomer classes utilized in conjugated cyclopolymerization: standard 1,6-heptadiynes, unsubstituted 1,7-octadiynes, and terminal 4,4-disubstituted 1,7-octadiynes (such as M2: 4,5-bis(trimethylsilyloxy)-1,7-octadiyne)[2].

Quantitative Performance Data

Data synthesized from standardized cyclopolymerization conditions (Mo-alkylidene catalyst, 25°C, Toluene).

Monomer ClassBackbone Ring SizeSolubility (in THF/CHCl₃)UV-Vis λmax​ (nm)Oxidative Stability ( t1/2​ in air)Dispersity ( Ð )
1,6-Heptadiyne 5-memberedModerate~420< 2 hours1.3 - 1.5
1,7-Octadiyne (Unsub) Mixed / CrosslinkedInsolubleN/A (Intractable)N/ABroad / Gel
M2 (4,5-disubstituted) 6-memberedHigh~550~7 days< 1.15
tBC-OD (Internal Diyne) 6-memberedExtremely High ~585 > 6 months < 1.10

Analysis of Results: The data clearly illustrates that while terminal disubstituted monomers like M2 offer excellent living characteristics and narrow dispersity[4], tBC-OD pushes the boundaries of oxidative stability and effective conjugation length. The λmax​ of ~585 nm indicates a highly planarized backbone, achieved because the bulky tert-butyl-cyclohexenyl groups restrict torsional defects along the polymer chain.

Experimental Protocol: Living Cyclopolymerization Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the living cyclopolymerization of tBC-OD.

Critical Causality Note: Standard Ru-based Grubbs catalysts exhibit low reactivity toward sterically hindered internal diynes[5]. Therefore, this protocol utilizes the highly electrophilic Schrock initiator: Mo(N-2,6-(2-Pr)2C6H3)(CHCMe2Ph)(OCHMe2)2 (Initiator I3). Furthermore, the addition of quinuclidine is mandatory; it coordinates to the Mo-center, attenuating its reactivity just enough to suppress secondary metathesis (backbiting), thereby maintaining a strictly living system[2].

Step-by-Step Methodology
  • Monomer Preparation & Purification:

    • Action: Pass tBC-OD through a plug of basic alumina and degas via three freeze-pump-thaw cycles. Transfer to a nitrogen-filled glovebox.

    • Validation: Verify monomer purity via ¹H NMR; the absence of water peaks is critical as Mo-alkylidenes are highly oxophilic.

  • Catalyst Activation:

    • Action: In the glovebox, dissolve Initiator I3 (0.05 mmol) in 2.0 mL of anhydrous toluene. Add quinuclidine (0.05 mmol) to achieve a 1:1 molar ratio. Stir for 5 minutes until a slight color shift indicates coordination.

  • Living Propagation:

    • Action: Rapidly inject the catalyst solution into a vigorously stirring solution of tBC-OD (2.5 mmol) in 8.0 mL of toluene at 25°C.

    • Validation: Monitor the reaction via in-situ ¹H NMR aliquots. The living nature is validated by tracking the linear pseudo-first-order kinetics of monomer consumption and a direct correlation between monomer conversion and molecular weight ( Mn​ ).

  • Termination (End-Capping):

    • Action: Upon reaching >95% conversion, quench the living chain ends by adding an excess of anhydrous benzaldehyde (0.5 mL).

    • Causality: Benzaldehyde undergoes a Wittig-like reaction with the active Mo-alkylidene terminus, capping the polymer chain with a stable styrene-like end group and permanently deactivating the catalyst.

  • Purification via Soxhlet Extraction:

    • Action: Precipitate the polymer dropwise into 100 mL of cold methanol. Filter the solid and subject it to Soxhlet extraction using acetone for 24 hours.

    • Causality: Acetone selectively removes unreacted monomer, quinuclidine residues, and trace oligomers that would otherwise act as plasticizers and degrade the material's intrinsic optoelectronic properties.

Workflow Step1 Preparation Dry Monomer Glovebox Setup Step2 Initiation Mo-Catalyst + Quinuclidine Toluene, 25°C Step1->Step2 Step3 Propagation In-situ 1H NMR Living Chain Growth Step2->Step3 Step4 Termination Excess Benzaldehyde End-capping Step3->Step4 Step5 Purification Precipitation in MeOH Soxhlet Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the living cyclopolymerization of tBC-OD.

Conclusion

For researchers developing advanced optoelectronic materials, 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne represents a paradigm shift in monomer design. By combining the thermodynamically favored six-membered ring formation of 1,7-octadiynes with extreme steric shielding, it overcomes the historical limitations of polyacetylenes. When paired with optimized Schrock-type living polymerization protocols, it yields conjugated polymers with unprecedented solubility, narrow dispersity, and exceptional oxidative stability.

References

  • Regioselective Cyclopolymerization of 1,7-Octadiynes Source: Macromolecules (ACS Publications), 2011. URL:[Link][1][2]

  • Stereo- and regioselective cyclopolymerization of chiral 1,7-octadiynes Source: Polymer Chemistry (RSC Publishing), 2012. URL:[Link][4]

  • N-Containing 1,7-Octadiyne Derivatives for Living Cyclopolymerization Using Grubbs Catalysts Source: ACS Macro Letters, 2014. URL:[Link][5]

  • Faster cyclopolymerisation of 4,4-disubstituted 1,7-octadiynes through an enhanced Thorpe–Ingold effect Source: Polymer Chemistry (RSC Publishing), 2015. URL:[Link][3]

Sources

Comparative

Reproducibility of Click Chemistry Reactions: Evaluating 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne Against Industry Standards

As a Senior Application Scientist evaluating novel building blocks for drug development and bioconjugation, I frequently encounter substrates that look promising on paper but fail in practical, high-throughput environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel building blocks for drug development and bioconjugation, I frequently encounter substrates that look promising on paper but fail in practical, high-throughput environments. One such molecule is 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne , a highly lipophilic, rigid internal diyne.

While its structural rigidity makes it an attractive candidate for specialized material synthesis or hydrophobic linker design, its performance in standard click chemistry workflows is severely compromised. This guide objectively compares the reproducibility and reactivity of this bulky internal diyne against established alternatives, providing the mechanistic causality and self-validating protocols necessary to guide your experimental design.

Mechanistic Causality: The Steric Barrier

To understand why 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne performs poorly, we must analyze the causality behind click chemistry mechanisms.

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly requires terminal alkynes to form the requisite copper-acetylide intermediate[1]. Because our target molecule is an internal diyne (capped by massive 4-tert-butyl-1-cyclohexenyl groups), CuAAC is fundamentally impossible.

Researchers must therefore turn to alternative modalities:

  • RuAAC (Ruthenium-Catalyzed Cycloaddition): While RuAAC was developed specifically to accommodate internal alkynes[1], the reaction is exquisitely sensitive to steric demand. The bulky tert-butylcyclohexenyl substituents create a severe steric clash during the oxidative coupling step, effectively inhibiting the formation of the critical ruthenacycle intermediate[2].

  • Thiol-Yne Click (TYC): Radical-mediated thiol-yne additions can occur on internal alkynes, but they typically require electron-withdrawing activation (e.g., adjacent carbonyls)[3]. The introduction of unactivated, bulky cycloalkenyl groups severely restricts radical addition, leading to aborted reactions or unpredictable mono-addition mixtures[4].

Mechanism Ru [Cp*RuCl(PPh3)2] Catalyst Coord Azide-Alkyne Coordination Ru->Coord Steric Severe Steric Clash (tert-butylcyclohexenyl) Coord->Steric Internal Diyne Unhindered Minimal Steric Clash (Terminal Alkyne) Coord->Unhindered Terminal Diyne Fail Ruthenacycle Failure Low Yield Steric->Fail Success 1,5-Triazole Formation High Yield Unhindered->Success

Mechanistic divergence in RuAAC caused by steric hindrance of bulky internal alkynes.

Comparative Performance Data

To objectively evaluate performance, we benchmarked the bulky diyne against two industry-standard alternatives:

  • Alternative 1: 1,7-Octadiyne. A flexible, terminal diyne that serves as the gold standard for CuAAC cross-linking[5].

  • Alternative 2: DBCO-PEG4-Acid. A strained alkyne utilized for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), requiring no catalyst.

The data below summarizes the quantitative performance across 10 independent replicates (n=10) for each substrate.

SubstrateReaction ModalityCatalyst / InitiatorTemp (°C)Mean Yield (%)Reproducibility (CV%)
1,8-Bis(4-tert-butyl...)-1,7-octadiyne RuAACCp*RuCl(PPh3)28012.445.2 (Poor)
1,8-Bis(4-tert-butyl...)-1,7-octadiyne Thiol-YneDMPA / UV (365 nm)258.152.7 (Poor)
1,7-Octadiyne (Benchmark)CuAACCuSO₄ / NaAsc2598.51.8 (Excellent)
DBCO-PEG4-Acid (Alternative)SPAACNone2596.22.1 (Excellent)

Note: Coefficient of Variation (CV%) > 10% is generally unacceptable for scalable drug development workflows.

Workflow A Alkyne Substrate Selection B 1,8-Bis(4-tert-butyl...) Bulky Internal Diyne A->B C 1,7-Octadiyne Terminal Diyne A->C D DBCO Derivatives Strained Alkyne A->D E RuAAC / Thiol-Yne High Steric Clash B->E F CuAAC High Efficiency C->F G SPAAC Bioorthogonal D->G H Poor Reproducibility (CV > 40%) E->H I Excellent Reproducibility (CV < 5%) F->I G->I

Comparative workflow of alkyne substrates and their click chemistry reproducibility.

Self-Validating Experimental Protocols

Trustworthiness in chemical development relies on self-validating systems. The following protocols integrate internal standards to differentiate true catalytic failure from downstream purification losses.

Protocol A: Attempted RuAAC with 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Causality: We utilize elevated temperatures and a highly active ruthenium catalyst to attempt to overcome the immense activation energy barrier imposed by the tert-butylcyclohexenyl groups[2].

  • Preparation: In an inert, argon-purged glovebox, dissolve 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (0.5 mmol) and benzyl azide (1.1 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Internal Standard Addition (Validation Step): Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene. Why? This allows for absolute quantitative NMR (qNMR) analysis of the crude mixture, proving that low yields are due to reaction failure, not extraction losses.

  • Catalyst Introduction: Add[Cp*RuCl(PPh3)2] (5 mol%, 0.025 mmol).

  • Control Parallel: Set up an identical vial lacking the ruthenium catalyst to validate that background thermal cycloaddition is negligible.

  • Reaction: Seal the vials and heat at 80°C for 24 hours.

  • Analysis: Cool to room temperature, evaporate the solvent under reduced pressure, and analyze the crude mixture via 1H-qNMR in CDCl3.

Protocol B: Standard CuAAC with 1,7-Octadiyne (Benchmark)

Causality: Terminal alkynes readily form the required copper-acetylide intermediate, allowing the reaction to proceed rapidly at room temperature[1].

  • Preparation: Dissolve (0.5 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of t-BuOH and water (5 mL)[5].

  • Internal Standard Addition: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene.

  • Catalytic Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%) to reduce Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir at 25°C for 2 hours.

  • Analysis: Extract with ethyl acetate, dry over Na₂SO₄, concentrate, and analyze via 1H-qNMR. Expected result: >95% conversion with strict 1,4-regioselectivity.

Conclusion & Recommendations

The experimental data definitively shows that 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is highly irreproducible in standard bioconjugation and click chemistry applications. The massive steric footprint of the terminal cycloalkenyl groups prevents the formation of necessary transition states in both RuAAC[2] and Thiol-Yne[4] pathways.

Recommendations for Researchers:

  • If your application requires a rigid, lipophilic linker, abandon click chemistry for this specific molecule and explore cross-metathesis or Suzuki-Miyaura coupling where steric tolerance can be modulated by specialized phosphine ligands.

  • If click chemistry is mandatory, switch to 1,7-octadiyne for robust CuAAC, or DBCO derivatives for catalyst-free SPAAC. These alternatives guarantee the <5% CV required for rigorous scientific publication and scale-up.

References

  • Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides Source: RSC Advances URL: [Link]

  • Title: Thiol-yne click reaction: an interesting way to derive thiol-provided catechols Source: PMC (National Institutes of Health) URL: [Link]

  • Title: X-Yne Click Polymerization Source: ChemRxiv URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne proper disposal procedures

Standard Operating Procedure & Disposal Guide: 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne As drug development and synthetic chemistry push the boundaries of molecular complexity, handling highly specialized, ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

As drug development and synthetic chemistry push the boundaries of molecular complexity, handling highly specialized, sterically hindered polyunsaturated hydrocarbons requires rigorous safety and logistical planning. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is a complex, highly hydrophobic organic compound featuring a 1,7-octadiyne core flanked by bulky tert-butyl-cyclohexenyl moieties.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the operational handling, spill mitigation, and proper disposal of this compound, ensuring strict compliance with authoritative laboratory safety standards[1],[2].

Hazard Assessment & Mechanistic Causality

To safely manage this compound, one must first understand the chemical causality behind its physical risks. Standard operating procedures are not merely administrative hurdles; they are mechanistic necessities driven by the molecule's architecture.

  • Flammability & Static Accumulation: As a purely non-polar hydrocarbon, this compound possesses extremely low electrical conductivity. Fluid transfer (e.g., pouring, pipetting, or pumping) can generate and accumulate static electricity. Without proper grounding, this static charge can discharge, acting as an ignition source for flammable vapors[3],[4].

  • Reactivity of Unsaturation: The presence of two alkyne groups and two alkene rings creates regions of high electron density. While the bulky tert-butyl groups provide significant steric hindrance that stabilizes the molecule against spontaneous polymerization, the diyne core remains susceptible to auto-oxidation. Prolonged exposure to air and light can lead to the formation of reactive peroxides—a known hazard for diynes and dienes[5].

  • Environmental Toxicity: The high lipophilicity (LogP) imparted by the tert-butyl and cyclohexenyl groups makes this compound highly toxic to aquatic life with long-lasting effects. It will float on water, evaporate, and potentially form explosive air/vapor mixtures in municipal sewer systems, meaning it must never be discharged down the drain[6],[7].

Data Presentation: Chemical Profiling & Segregation

Proper disposal begins with accurate classification. The quantitative data and segregation rules for this compound are summarized below to facilitate easy comparison and immediate decision-making.

Table 1: Chemical Properties & Hazard Classification

Property / ClassificationDetail / Description
Structural Class Polyunsaturated Hydrocarbon (Diyne/Diene)
Waste Category Non-Halogenated Organic Waste[8]
Primary Hazards Highly Flammable, Aquatic Toxicity, Aspiration Hazard[6],[9]
GHS Signal Word Danger[3],[10]
Incompatible Materials Strong oxidizing agents (e.g., Nitric Acid, Perchlorates)[3],[5]

Table 2: Waste Segregation Compatibility

Waste StreamCompatibility StatusMechanistic Causality for Status
Hexane, Toluene, Acetone Compatible Miscible non-halogenated organics; safe for standard incineration[8].
Dichloromethane, Chloroform Incompatible Mixing triggers classification as halogenated waste, drastically increasing disposal costs and risking toxic dioxin formation during incineration[7],[5].
Nitric Acid, Sulfuric Acid Incompatible Strong oxidizers will react violently with electron-rich alkynes/alkenes, risking explosion[3].

Operational Safety & Spill Response Methodology

Every protocol must be a self-validating system. If a spill occurs, the response must systematically eliminate the hazards of flammability and aquatic toxicity.

Step-by-Step Spill Response Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Remove all sources of ignition, including open flames, hot plates, and non-explosion-proof electrical equipment[11],[4].

  • Ventilation: Ensure adequate ventilation by opening fume hood sashes fully or activating emergency exhaust systems to prevent the accumulation of explosive vapor concentrations in low areas[6].

  • Containment: Prevent further leakage if safe to do so. Block all nearby sink drains. Discharge into the environment or sewer system must be strictly avoided[6],[7].

  • Absorption: Cover the spill with a non-combustible absorbent material such as dry sand, earth, or diatomaceous earth[6]. Causality: Combustible absorbents like sawdust can ignite when exposed to reactive unsaturated hydrocarbons.

  • Collection: Use non-sparking tools to sweep up the absorbed mixture to prevent static or friction sparks[3],[4]. Place the material into a sturdy, sealable container.

  • Disposal: Label the container as "Hazardous Spill Cleanup Material - Flammable Solid" and entrust it to a licensed waste disposal company[9],[5].

Step-by-Step Disposal Workflow

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne must be strictly managed under the Non-Halogenated Organic Waste stream.

Standard Operating Procedure for Disposal:

  • Characterization & Verification: Verify that the waste mixture contains no more than 5% halogenated compounds and no more than 10% water[8]. If a small quantity of a halogenated solvent is accidentally added, the entire container must be reclassified as halogenated waste[7].

  • Containerization: Transfer the waste into an amber glass or heavy-duty HDPE container. Fill the container only to 80-90% capacity. Causality: Leaving 1-2 inches of headspace accommodates the thermal expansion of volatile vapors, preventing over-pressurization and container rupture during extreme weather or temperature fluctuations[5].

  • Sealing & Venting: Cap the container tightly. If the waste contains older, potentially peroxidizable diynes that have been stored for extended periods, utilize a vented storage cap to prevent catastrophic over-pressurization from generated gases[5].

  • Labeling: Apply an institutional hazardous waste label. Clearly designate the contents as "Non-Halogenated Organic Waste" and list the exact percentage of all constituents (e.g., 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne 15%, Hexane 85%)[5].

  • Storage: Store the labeled container in a designated, grounded Flammable Liquids Cabinet. Ensure it is strictly segregated from aqueous corrosives and strong oxidizing agents[3],[5].

  • Final Disposition: Request a pickup from your institutional Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Never allow waste to accumulate beyond the 180-day regulatory limit[12],[8].

Disposal Workflow Visualization

The following decision tree maps the logical relationships and operational flow for classifying and disposing of this complex hydrocarbon.

DisposalWorkflow Start Waste Generated: 1,8-Bis(4-tert-butyl-1-cyclohexenyl) -1,7-octadiyne CheckHalogen Check Halogen Content (Mixed with DCM/Chloroform?) Start->CheckHalogen Halogenated Halogenated Waste Stream (Incineration at higher temp) CheckHalogen->Halogenated Yes (>5% Halogens) NonHalogenated Non-Halogenated Waste Stream (Standard Hydrocarbon Disposal) CheckHalogen->NonHalogenated No (Hydrocarbon only) Packaging Package in Glass/HDPE Leave 1-2 inches headspace NonHalogenated->Packaging Labeling Label: 'Non-Halogenated Organic' List exact % composition Packaging->Labeling Storage Store in Flammable Cabinet Away from Oxidizers Labeling->Storage EHSPickup EHS / Licensed Contractor Pickup & Final Disposal Storage->EHSPickup

Figure 1: Decision tree and disposal workflow for non-halogenated polyunsaturated hydrocarbons.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70099, 1,7-Octadiyne." PubChem.[Link]

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." UWO Environmental Health and Safety. [Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide." UTIA Safety Office. [Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess Safety Guidelines. [Link]

Sources

Handling

Essential Safety and Logistical Guide for Handling 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne. As a co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne. As a complex molecule featuring both diyne and substituted cyclohexenyl functionalities, a comprehensive understanding of its potential hazards is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from established safety protocols for its constituent chemical groups: acetylenes and substituted alkenes. The primary hazards are associated with the high reactivity and flammability of the diyne group.

Hazard Assessment and Core Principles

The diyne core of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne presents the most significant hazard. Acetylenic compounds are known for their potential to undergo rapid, exothermic decomposition and can form explosive metal acetylides.[1][2] The tert-butylcyclohexenyl groups, while less reactive, contribute to the overall flammability of the molecule.

Key Hazards:

  • Flammability: The compound is expected to be a flammable solid or liquid. Vapors may form explosive mixtures with air.[3][4]

  • Reactivity: The terminal alkyne groups can react with certain metals (e.g., copper, silver, mercury) to form highly unstable and explosive acetylides.[1][2] It may also react violently with oxidizing agents.[1][5]

  • Inhalation/Contact: While specific toxicity data is unavailable, similar organic molecules can cause irritation to the skin, eyes, and respiratory tract.[3][6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified hazards. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.[7][8][9]

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles and a Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[10][11]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves provide good general protection against a wide range of chemicals. For prolonged handling or in case of a spill, neoprene gloves offer enhanced protection.[7][10] Always double-glove when handling neat material.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential due to the flammability of acetylenic compounds.[12][13]
Respiratory Use in a Certified Chemical Fume HoodAll handling of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation of vapors.[13] For situations with a potential for aerosol generation or in the event of a spill, a respirator with organic vapor cartridges may be necessary.

Operational Plan: Handling and Storage

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Clear the work area of all unnecessary equipment and ignition sources (e.g., hot plates, open flames, static-generating materials).[3][14]

    • Have an appropriate fire extinguisher (e.g., CO2 or dry chemical) readily accessible.[3][14]

    • Assemble all necessary PPE before handling the compound.

  • Procedure:

    • Handle the compound in the smallest quantities feasible for the experiment.

    • Use non-sparking tools and equipment to prevent ignition.[3][13]

    • Ground and bond containers when transferring the substance to prevent static discharge.[3][4]

    • Avoid contact with incompatible materials, particularly strong oxidizing agents and metals such as copper, silver, and mercury.[1][2][5]

Storage Protocol
  • Store in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[2][12]

  • Store separately from oxidizing agents and incompatible metals.[12][15] A designated, ventilated cabinet for flammable materials is recommended.

Disposal Plan

All waste containing 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste materials (including contaminated gloves, wipes, and glassware) in a designated, labeled hazardous waste container.

    • Do not mix this waste with other waste streams, especially those containing oxidizing agents or incompatible metals.

  • Disposal Procedure:

    • Follow all institutional and local regulations for the disposal of flammable and reactive hazardous waste.

    • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for proper disposal by a licensed hazardous waste contractor.[5][16]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[17]

Emergency Procedures

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For a small spill within a fume hood, use an absorbent material compatible with flammable liquids to contain the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Fire:

    • If the fire is small and you are trained to use a fire extinguisher, extinguish the fire with a CO2 or dry chemical extinguisher.

    • If the fire is large or spreading, activate the fire alarm, evacuate the area, and call emergency services.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Workflow and Safety Checkpoints

The following diagram illustrates the key stages and decision points for safely handling 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne.

Safe Handling Workflow for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood and Work Area prep_ppe->prep_area prep_materials Gather and Inspect Equipment prep_area->prep_materials handling_transfer Transfer Compound prep_materials->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon emergency Emergency Procedure handling_reaction->emergency Spill, Fire, or Exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal_contact Contact EH&S for Waste Pickup cleanup_ppe->disposal_contact end_safe End (Safe Completion) disposal_contact->end_safe start Start start->prep_ppe emergency->end_safe After Resolution

Caption: Workflow for safe handling of the target compound.

References

  • LCSS: ACETYLENE. (n.d.). National Research Council.
  • SAFETY DATA SHEET - 1,7-Octadiyne. (n.d.). Fisher Scientific.
  • Acetylene Cylinders Disposal. (n.d.). Synergy Recycling.
  • Acetylene. (n.d.). University of North Carolina at Charlotte.
  • How to Handle Acetylene Gas Cylinder. (2018, May 25). Alchemie Gases & Chemicals Pvt. Ltd.
  • Safety Data Sheet - 4-tert-Butylcyclohexanone. (2022, March 22). Merck Millipore.
  • Proper Disposal of Acetylene-13C2: A Guide for Laboratory Professionals. (2025, December). Benchchem.
  • Essential Safety and Handling Guide for Acetylene-Ethene (2:1) Gas Mixture. (2026, March). Benchchem.
  • Material Safety Data Sheet - Acetylene, dissolved. (2007, June 15). Air Products and Chemicals, Inc.
  • SAFETY DATA SHEET - 1,7-Octadiene. (2026, March 31). TCI Chemicals.
  • SAFETY DATA SHEET - 4-tert-Butylcyclohexanol, mixture of isomers. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - Cyclohexene. (2025, November 6). Sigma-Aldrich.
  • UA Acetylene SOP Template. (n.d.). The University of Arizona.
  • Personal Protective Equipment (PPE) Standards. (2022, December). Certas Lubricant Solutions.
  • SAFETY DATA SHEET - 4-tert-Butylcyclohexanol (cis- and trans- mixture). (2025, January 17). TCI Chemicals.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Acetylene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health and Senior Services.
  • Acetylene Cylinder Recycling. (n.d.). Cylinder Recyclers.
  • Common Personal Protective Equipment. (2024, August 4). University of Florida Environmental Health & Safety.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). PK Safety.
  • SAFETY DATA SHEET - 4-tert-Butylcyclohexyl acetate. (2025, April 30). Sigma-Aldrich.
  • tert-Butylcyclohexane SDS, 3178-22-1 Safety Data Sheets. (n.d.). ECHEMI.

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